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  • Product: 2-(4-Chloro-3-methylbenzoyl)benzoic acid
  • CAS: 141123-11-7

Core Science & Biosynthesis

Foundational

A Guide to the Theoretical ¹H and ¹³C NMR Spectra of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed theoretical analys...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed theoretical analysis of the expected ¹H and ¹³C NMR spectra for 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS No. 141123-11-7)[1][2]. In the absence of published experimental spectra, this document synthesizes fundamental NMR principles and data from analogous structures to predict chemical shifts, coupling constants, and signal multiplicities. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a predictive framework for the spectral interpretation of this and structurally related compounds.

Introduction and Molecular Structure

2-(4-Chloro-3-methylbenzoyl)benzoic acid is a benzophenone derivative containing two substituted aromatic rings, a ketone, and a carboxylic acid functional group. These features create a distinct electronic environment for each nucleus, resulting in a unique and predictable NMR fingerprint. Understanding the expected NMR spectrum is crucial for confirming synthesis outcomes and assessing sample purity.

The structural complexity, with its two distinct and asymmetrically substituted aromatic rings, provides an excellent case study for applying advanced NMR prediction principles. The analysis hinges on dissecting the electronic effects (both inductive and resonance) of the substituents—chloro, methyl, carbonyl, and carboxyl groups—on the chemical environment of each proton and carbon nucleus.

For clarity throughout this guide, the atoms of 2-(4-Chloro-3-methylbenzoyl)benzoic acid have been systematically numbered as shown in the diagram below.

molecule cluster_A Benzoic Acid Moiety cluster_B 4-Chloro-3-methylbenzoyl Moiety C1 C1 C2 C2 C1->C2 C16 C16 (=O) C1->C16 C3 C3 C2->C3 C7 C7 (=O) C2->C7 C4 C4 C3->C4 H9 H9 C3->H9 C5 C5 C4->C5 H10 H10 C4->H10 C6 C6 C5->C6 H11 H11 C5->H11 C6->C1 H12 H12 C6->H12 O8 OH C7->O8 C17 C17 C16->C17 C17->C16 C18 C18 C17->C18 C19 C19 C18->C19 H13 H13 C18->H13 C20 C20 C19->C20 C24 C24 (H₃) C19->C24 C21 C21 C20->C21 Cl23 Cl C20->Cl23 C22 C22 C21->C22 H14 H14 C21->H14 C22->C17 H15 H15 C22->H15

Caption: Structure of 2-(4-Chloro-3-methylbenzoyl)benzoic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to display signals corresponding to seven unique aromatic protons, one carboxylic acid proton, and one methyl group. The aromatic region, typically between 6.5 and 8.0 ppm, will be complex due to the varied electronic environments and spin-spin coupling interactions[3].

Key Predictive Insights:

  • Carboxylic Acid Proton (O8-H): This proton is expected to be highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential for hydrogen bonding. It will appear as a broad singlet far downfield, likely >12 ppm, and its chemical shift can be highly dependent on solvent and concentration[4].

  • Aromatic Protons (H9-H15): These protons will resonate in the 7.0-8.2 ppm range. Their precise shifts are dictated by their position relative to the electron-withdrawing carbonyl and carboxyl groups, and the electron-donating/withdrawing groups on the second ring.

    • Protons ortho to carbonyl groups (like H12 and H13) are expected to be the most downfield in their respective spin systems due to the deshielding anisotropic effect of the C=O bond[4][5].

  • Methyl Protons (C24-H₃): The methyl group attached to the aromatic ring (a benzylic position) will appear as a singlet, typically in the 2.0-3.0 ppm range[3].

  • Spin-Spin Coupling: The interactions between adjacent non-equivalent protons lead to signal splitting, a phenomenon known as J-coupling or scalar coupling[6][7]. For aromatic systems, coupling is most significant between ortho protons (³J ≈ 7-9 Hz), smaller between meta protons (⁴J ≈ 2-3 Hz), and often negligible for para protons (⁵J)[8]. These coupling patterns are critical for assigning specific protons.

Table 1: Predicted ¹H NMR Peak Assignments (500 MHz, in DMSO-d₆)

Assigned ProtonPredicted Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H (on O8)~13.0Broad Singlet-1HHighly deshielded carboxylic acid proton.
H12~8.10Doublet of Doublets (dd)³J ≈ 7.8, ⁴J ≈ 1.51HOrtho to C=O (C16) and deshielded.
H10~7.85Triplet of Doublets (td)³J ≈ 7.5, ⁴J ≈ 1.51HPart of the benzoic acid ring system.
H11~7.78Triplet of Doublets (td)³J ≈ 7.8, ⁴J ≈ 1.21HPart of the benzoic acid ring system.
H15~7.70Doublet (d)⁴J ≈ 2.01HOrtho to methyl, meta to C=O and Cl.
H14~7.60Doublet of Doublets (dd)³J ≈ 8.2, ⁴J ≈ 2.01HOrtho to Cl, meta to methyl and C=O.
H9~7.50Doublet of Doublets (dd)³J ≈ 7.5, ⁴J ≈ 1.21HInfluenced by steric hindrance and twisting of the rings.
H13~7.45Doublet (d)³J ≈ 8.21HOrtho to C=O (C16).
H (on C24)~2.40Singlet-3HBenzylic methyl group.

Note: Predictions are based on additive substituent effects and analysis of similar structures[9][10]. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show 15 distinct signals, as all carbon atoms in the molecule are in unique chemical environments. The chemical shifts span a wide range, characteristic of the different types of carbon atoms present.

Key Predictive Insights:

  • Carbonyl Carbons (C7, C16): Ketone and carboxylic acid carbonyl carbons are the most deshielded, typically appearing far downfield. Ketone carbons (C16) generally resonate at higher frequencies (190-220 ppm) than carboxylic acid carbons (C7, 165-185 ppm)[11][12][13].

  • Aromatic Carbons (C1-C6, C17-C22): These carbons typically resonate in the 110-165 ppm region[11]. The specific shifts are influenced by the attached substituents.

    • Quaternary Carbons: Carbons bearing substituents (C1, C2, C17, C19, C20) will have their shifts significantly altered and will typically show lower intensity signals. The carbon attached to the electronegative chlorine atom (C20) will be deshielded.

    • The ipso-carbons attached to the carbonyl groups (C1, C17) will also be significantly deshielded.

  • Methyl Carbon (C24): Aliphatic carbons like this methyl group are the most shielded and will appear upfield, typically around 20 ppm.

Table 2: Predicted ¹³C NMR Peak Assignments (125 MHz, in DMSO-d₆)

Assigned CarbonPredicted Shift (δ, ppm)Rationale
C16 (Ketone C=O)~195.5Highly deshielded ketone carbonyl carbon.
C7 (Acid C=O)~167.0Carboxylic acid carbonyl carbon, shielded relative to ketones[14].
C17~142.0Aromatic quaternary carbon attached to the ketone.
C1~139.5Aromatic quaternary carbon attached to the ketone.
C19~138.8Aromatic quaternary carbon attached to the methyl group.
C20~136.0Aromatic quaternary carbon attached to chlorine.
C10~134.0Aromatic CH carbon.
C5~132.5Aromatic CH carbon.
C15~131.8Aromatic CH carbon.
C14~131.0Aromatic CH carbon.
C2~130.5Aromatic quaternary carbon attached to the carboxylic acid group.
C4~130.0Aromatic CH carbon.
C6~129.0Aromatic CH carbon.
C18~128.5Aromatic CH carbon.
C24 (Methyl)~20.0Shielded aliphatic methyl carbon.

Note: Predictions are based on standard chemical shift tables and analysis of similar structures[15][16].

Experimental Protocol for NMR Data Acquisition

To acquire high-quality NMR spectra for 2-(4-Chloro-3-methylbenzoyl)benzoic acid, a standardized and meticulous protocol is essential. The following steps describe a self-validating system for sample preparation and data acquisition.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation[17][18].

  • Analyte Purity: Ensure the compound is of high purity (≥98%) to avoid interfering signals.

  • Massing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR, and 20-30 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio[19].

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the carboxylic acid and the nonpolar regions of the molecule. Chloroform-d (CDCl₃) could also be used, but the carboxylic acid proton may exchange more rapidly or have a more variable chemical shift.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial[20].

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube[18]. The final sample height should be approximately 4-5 cm[19].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition

The following is a generalized workflow for acquiring spectra on a modern NMR spectrometer (e.g., 400-600 MHz).

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) B Insert Sample & Lock A->B Instrument Insertion C Shim Magnetic Field (Automated or Manual) B->C Field Homogeneity D Tune & Match Probe C->D Optimize RF Pulses E Acquire Spectra (¹H, then ¹³C) D->E Execute Experiments F Fourier Transform E->F Time to Frequency Domain G Phase Correction F->G H Baseline Correction G->H I Reference Calibration (TMS or Solvent Residual Peak) H->I J Integration & Peak Picking I->J K Structural Elucidation J->K Final Spectrum

Caption: Standardized workflow for NMR sample analysis.

Typical Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

Conclusion

This guide provides a comprehensive, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 2-(4-Chloro-3-methylbenzoyl)benzoic acid. The analysis highlights the expected chemical shifts and coupling patterns arising from the molecule's distinct functional groups and substitution patterns. The predicted data serves as a robust benchmark for chemists synthesizing or working with this compound, facilitating rapid and accurate spectral interpretation. The included experimental protocols outline the necessary steps to obtain high-fidelity data, ensuring that theoretical predictions can be reliably validated in the laboratory.

References

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 17, 2026, from [Link]

  • Ivanov, A. (2023, July 27). Exploring the Intricacies of Spin-Spin Coupling in Nuclear Magnetic Resonance. Longdom Publishing. Retrieved March 17, 2026, from [Link]

  • Chemical shift and spin-spin coupling. (2025, August 15). Fiveable. Retrieved March 17, 2026, from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved March 17, 2026, from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • Sample Preparation. (n.d.). Michigan State University Department of Chemistry. Retrieved March 17, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved March 17, 2026, from [Link]

  • NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. (2020, February 14). University of Wisconsin-Madison. Retrieved March 17, 2026, from [Link]

  • What's the exact mechanism of spin coupling in NMR? (2023, March 19). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved March 17, 2026, from [Link]

  • Understanding Spin-Spin Coupling in NMR. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

  • 12.04 1H NMR Chemical Shifts. (n.d.). WallaceWay Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved March 17, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • The carbon-13 chemical shift of acyl chlorides vs ketones. (2018, December 17). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

  • Spin-Spin Coupling – Beyond Multiplicity. (2023, January 18). Nanalysis. Retrieved March 17, 2026, from [Link]

  • Supporting Information. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved March 17, 2026, from [Link]

  • 2-CHLORO-4-(3-METHYLPHENYL)BENZOIC ACID — Chemical Substance Information. (n.d.). Retrieved March 17, 2026, from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. (2025, November 15). Doc Brown's Chemistry. Retrieved March 17, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-methylbenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS No. 14112...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS No. 141123-11-7). Due to a notable lack of experimentally-derived data for this specific compound in publicly accessible literature, this guide synthesizes information from established chemical principles, computational predictions, and comparative data from structurally analogous compounds. The primary objective is to offer a foundational understanding for researchers and professionals engaged in drug development and chemical synthesis, highlighting both known characteristics and existing data gaps. This document covers the compound's identity, predicted physicochemical properties, a proposed synthesis methodology based on the well-established Friedel-Crafts acylation, and anticipated spectroscopic characteristics. Safety considerations are also addressed based on the properties of similar chemical entities.

Introduction

2-(4-Chloro-3-methylbenzoyl)benzoic acid is a substituted benzophenone derivative. Compounds of this class are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes. The specific arrangement of the chloro and methyl substituents on one of the phenyl rings, coupled with the carboxylic acid group on the other, imparts a unique combination of steric and electronic properties. These features are expected to influence its reactivity, solubility, and potential biological activity. This guide aims to provide a detailed, albeit partially predictive, profile of this compound to facilitate its use in research and development.

Compound Identification and Structure

A clear identification of a chemical entity is fundamental for any scientific investigation. The following table summarizes the key identifiers for 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

IdentifierValueSource
CAS Number 141123-11-7[1]
Molecular Formula C₁₅H₁₁ClO₃[1]
Molecular Weight 274.70 g/mol [1]
IUPAC Name 2-(4-Chloro-3-methylbenzoyl)benzoic acid
SMILES CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl[1]
InChI InChI=1S/C15H11ClO3/c1-8-10(16)6-5-9(7-11(8)17)13(18)12-3-2-4-14(15(12)19)20/h2-7H,1H3,(H,19,20)

Chemical Structure:

Figure 1: Chemical structure of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

Physicochemical Properties

Property2-(4-Chloro-3-methylbenzoyl)benzoic acid2-(4-Chlorobenzoyl)benzoic acid2-(4-Methylbenzoyl)benzoic acid
Physical State SolidWhite to Off-White Powder[2]White to Almost white powder to crystal[3]
Melting Point Data not available146.0 to 150.0°C[2]137-139 °C (lit.)[4]
Boiling Point Data not available470.8±30.0 °C (Predicted)[5]137-138 °C[6]
Solubility Data not availableWater: 136mg/L at 20℃[5]; Acetonitrile: Clear Solution (5 % W/v)[2]Sparingly soluble in water; soluble in ethanol and acetone[3]
pKa Data not available3.26±0.36 (Predicted)[5]3.33±0.36 (Predicted)[3]
LogP 3.57762 (Predicted)[1]1 at 25℃[5]Data not available
Topological Polar Surface Area (TPSA) 54.37 Ų (Predicted)[1]Data not availableData not available

Synthesis Methodology

The most probable synthetic route to 2-(4-Chloro-3-methylbenzoyl)benzoic acid is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.

Proposed Synthesis Pathway:

G Reactant1 Phthalic Anhydride Intermediate Acylium Ion Intermediate Reactant1->Intermediate + Reactant2 2-Chloro-1-methylbenzene (m-Chlorotoluene) Reactant2->Intermediate + Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Product 2-(4-Chloro-3-methylbenzoyl)benzoic acid Intermediate->Product Electrophilic Aromatic Substitution

Figure 2: Proposed synthesis of 2-(4-Chloro-3-methylbenzoyl)benzoic acid via Friedel-Crafts acylation.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on a known procedure for the synthesis of the analogous 2-(4-chlorobenzoyl)benzoic acid and should be optimized for the specific reactants.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride (1.0 eq) and 2-chloro-1-methylbenzene (a suitable excess to act as both reactant and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (2.0-2.5 eq) with vigorous stirring. The temperature should be maintained below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the boiling point of 2-chloro-1-methylbenzene is approximately 159°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Isolation: The product will precipitate out of the aqueous layer. Isolate the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or toluene).

Causality Behind Experimental Choices:

  • Excess Aromatic Reactant: Using an excess of 2-chloro-1-methylbenzene serves to drive the reaction towards the product and can also function as the reaction solvent.

  • Lewis Acid Catalyst: Anhydrous aluminum chloride is a common and effective Lewis acid for Friedel-Crafts reactions. It polarizes the C=O bond of the anhydride, facilitating the formation of the acylium ion electrophile.

  • Controlled Catalyst Addition: The reaction is highly exothermic. Slow, portion-wise addition of the catalyst at low temperature is crucial to prevent uncontrolled side reactions and ensure safety.

  • Acidic Work-up: The addition of hydrochloric acid ensures that the carboxylate salt formed during the reaction is protonated to yield the desired carboxylic acid and helps to dissolve any aluminum hydroxides formed.

Spectroscopic Analysis (Predicted)

While experimental spectra for 2-(4-Chloro-3-methylbenzoyl)benzoic acid are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and chloro groups and the electron-donating effect of the methyl group. The protons on the benzoic acid ring will likely appear as a complex multiplet, while the protons on the substituted benzoyl ring will show a pattern consistent with a 1,2,4-trisubstituted benzene. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

5.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments. Two carbonyl carbons are expected to appear at highly deshielded chemical shifts (typically in the range of 165-200 ppm). The aromatic carbons will resonate in the typical aromatic region (approximately 120-140 ppm), with their specific shifts influenced by the attached substituents. The methyl carbon will appear at an upfield chemical shift (around 20 ppm).

5.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: Two distinct C=O stretching vibrations are expected. The ketone carbonyl will likely appear around 1650-1680 cm⁻¹, while the carboxylic acid carbonyl will be at a higher frequency, typically around 1680-1710 cm⁻¹.

  • C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

5.4. Mass Spectrometry

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 274 (for the ³⁵Cl isotope) and 276 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Common fragmentation patterns for benzophenones and benzoic acids would be anticipated. A significant fragment would likely be observed at m/z 257, corresponding to the loss of a hydroxyl radical (•OH). Another prominent fragment could result from the cleavage of the bond between the carbonyl group and the substituted phenyl ring.

Potential Applications

Given its chemical structure, 2-(4-Chloro-3-methylbenzoyl)benzoic acid is primarily of interest as an intermediate in organic synthesis. Its potential applications are likely to be in the following areas:

  • Pharmaceutical Synthesis: As a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The benzophenone scaffold is present in a number of biologically active molecules.

  • Dye and Pigment Industry: Benzophenone derivatives are precursors to various dyes and pigments.

  • Polymer Chemistry: It could potentially be used in the synthesis of specialty polymers where the specific substitution pattern is desired to achieve particular material properties.

Safety and Handling

No specific safety data sheet (SDS) for 2-(4-Chloro-3-methylbenzoyl)benzoic acid is publicly available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical with unknown toxicological properties. Based on the safety information for similar compounds like 4-chloro-2-methylbenzoic acid and 2-(4-chlorobenzoyl)benzoic acid, the following precautions are recommended[8][9]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

Conclusion

2-(4-Chloro-3-methylbenzoyl)benzoic acid is a chemical compound with potential utility as a synthetic intermediate. This technical guide has provided a comprehensive, though partially predictive, overview of its physicochemical properties. A significant data gap exists in the experimental determination of its physical constants, spectroscopic data, and a validated synthesis protocol. It is strongly recommended that any research or development involving this compound begins with the experimental verification of the properties outlined in this guide. The proposed synthesis via Friedel-Crafts acylation provides a logical and well-precedented starting point for its preparation. As with any chemical of unknown toxicological profile, stringent safety precautions should be observed during its handling and use.

References

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Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid: A Technical Guide

Executive Summary & Chemical Context 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS 141123-11-7) is a highly versatile organic intermediate, widely utilized in the synthesis of substituted anthraquinones, luminescent coor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS 141123-11-7) is a highly versatile organic intermediate, widely utilized in the synthesis of substituted anthraquinones, luminescent coordination complexes[1], and complex active pharmaceutical ingredients (APIs)[2]. With the molecular formula C15H11ClO3 and a molecular weight of 274.70 g/mol [2], its solid-state behavior is governed by a delicate balance of hydrogen bonding, halogen interactions, and steric hindrance.

For drug development professionals and materials scientists, understanding the crystal structure of this compound through X-ray diffraction is paramount. Solid-state packing directly dictates critical physicochemical properties, including solubility, thermodynamic stability, and downstream synthetic reactivity. This whitepaper provides a comprehensive, self-validating methodology for the crystallographic characterization of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

Molecular Geometry & Predicted Crystallographic Features

The crystallographic architecture of substituted benzoylbenzoic acids is highly conserved. Based on the rigorous structural analysis of the parent scaffold, 2-benzoylbenzoic acid[3], the following structural features are intrinsic to 2-(4-Chloro-3-methylbenzoyl)benzoic acid:

  • Conformational Chirality & Steric Hindrance: The presence of the ortho-carboxylic acid group induces significant steric clash with the adjacent 4-chloro-3-methylphenyl ring. To minimize this electrostatic and spatial repulsion, the molecule cannot adopt a planar conformation. The dihedral angle between the two aromatic rings is expected to be severely twisted (typically between 50° and 75°).

  • Hydrogen Bonding Motifs: In anhydrous environments, molecules with opposite conformational chirality pair up to form centrosymmetric carboxyl dimers[3]. This manifests as a classic R22​(8) hydrogen-bonded motif. The bridging ketone carbonyl typically remains unengaged in hydrogen bonding unless the compound crystallizes as a hydrate, wherein water molecules insert into the dimer[3].

  • Halogen Bonding: The 4-chloro substituent introduces high directionality into the crystal lattice. Weak intermolecular halogen bonds (e.g., Cl···O or Cl···Cl contacts) are expected to link the primary hydrogen-bonded dimers into a robust 3D supramolecular network.

Experimental Protocol: Single-Crystal Growth

The causality behind solvent selection is critical: protic solvents with trace water can lead to the formation of hydrated polymorphs[3]. To isolate the anhydrous thermodynamic phase, the following self-validating protocol utilizes non-protic vapor diffusion.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of 2-(4-Chloro-3-methylbenzoyl)benzoic acid (Purity ≥98%)[2] in 2 mL of anhydrous dichloromethane (DCM).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free borosilicate glass vial.

    • Causality: Removing particulate matter prevents premature, uncontrolled heterogeneous nucleation, ensuring the growth of fewer, larger, and higher-quality single crystals.

  • Anti-Solvent Layering: Carefully overlay 4 mL of anhydrous n-hexane onto the DCM solution using a glass pipette to create a distinct phase boundary.

  • Incubation: Seal the vial with perforated Parafilm. Store in a vibration-free, dark environment at a stable 20 °C.

  • Harvesting: Allow 3 to 7 days for slow vapor diffusion and solvent evaporation. Harvest the resulting colorless block or plate-like crystals directly into a protective inert oil.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD provides absolute determination of molecular connectivity and 3D conformation. The workflow below is designed to maximize data resolution while minimizing thermal artifacts.

Step-by-Step Methodology:

  • Mounting: Select a crystal with optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a cryoloop.

    • Causality: Paratone oil protects the crystal from atmospheric moisture and prevents the loss of any volatile lattice solvent, which would otherwise cause the crystal to crack and lose diffraction quality.

  • Data Collection: Transfer the loop to the diffractometer goniometer. Quench the sample to 100–150 K using an N₂ cold stream.

    • Causality: Cryogenic cooling minimizes the thermal motion (libration) of the peripheral methyl and chloro groups, yielding sharper diffraction spots and more precise bond length determinations.

  • Irradiation: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.

  • Structure Solution & Refinement: Integrate the raw frames and apply a multi-scan absorption correction. Solve the phase problem using dual-space methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Validation: The protocol is self-validating. A successful refinement will yield an R1​ factor < 0.05, a weighted wR2​ factor < 0.15, and a Goodness-of-Fit (GOF) near 1.0. Residual electron density in the difference Fourier map should be featureless (< 1.0 e/ų).

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

Because SCXRD analyzes only a single micro-particle, PXRD is mandatory to prove that the selected crystal is representative of the bulk synthesized material and not a minor anomalous phase.

Step-by-Step Methodology:

  • Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle to achieve a uniform particle size (<50 µm).

    • Causality: Uniform, fine particles minimize preferred orientation effects, ensuring accurate relative peak intensities.

  • Mounting: Load the powder onto a zero-background silicon holder.

    • Causality: Silicon single-crystal holders cut along non-diffracting planes eliminate background noise, allowing for the detection of low-intensity peaks associated with minor polymorphic impurities.

  • Data Collection: Scan from 2θ = 5° to 50° using a Cu Kα source (step size 0.015°).

  • Validation: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD CIF file. A 1:1 match in peak positions validates the bulk phase purity.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and intermolecular interactions for the anhydrous phase, extrapolated from the parent scaffold[3].

Table 1: Simulated Crystallographic Data for 2-(4-Chloro-3-methylbenzoyl)benzoic Acid

ParameterExpected Value / Description
Chemical Formula C15H11ClO3
Formula Weight 274.70 g/mol
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Centrosymmetric)
Temperature 100 - 150 K
Z (Molecules per unit cell) 4 (Monoclinic) or 2 (Triclinic)
Primary H-Bond Motif R22​(8) Carboxylic Acid Dimer

Table 2: Key Intermolecular Interactions

Interaction TypeDonor/AcceptorExpected Distance (Å)Structural Role
Hydrogen Bond O-H···O (Carboxyl)2.60 - 2.65Forms the primary centrosymmetric dimer.
Halogen Bond C-Cl···O (Ketone)3.00 - 3.20Directs 3D lattice packing and chain formation.
Steric Clash C-H···O (Ortho)< 2.50Forces the non-planar dihedral twist.

Visualizations

SCXRD_Workflow A Sample Preparation (2-(4-Chloro-3-methylbenzoyl)benzoic acid) B Single Crystal Growth (Slow Evaporation / Vapor Diffusion) A->B C Crystal Selection & Mounting (Microscope & Cryoloop) B->C D X-Ray Data Collection (Diffractometer, Mo Kα or Cu Kα) C->D E Data Reduction & Integration (Multi-scan Absorption Correction) D->E F Structure Solution (Direct Methods / Dual-Space) E->F G Structure Refinement (Full-Matrix Least-Squares on F²) F->G H Final CIF Generation & Validation (checkCIF) G->H

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis of benzoylbenzoic acids.

Intermolecular_Interactions M1 Molecule A (Asymmetric Unit) M2 Molecule B (Inverted Symmetry) M1->M2 R2,2(8) H-Bond (COOH dimer) M3 Molecule C (Adjacent Unit Cell) M1->M3 Halogen Bond (Cl···O or Cl···Cl)

Predicted intermolecular interaction network including R2,2(8) dimers.

References

  • Title : 2-Benzoylbenzoic acid: structures and hydrogen-bonding patterns of the anhydrous and hydrated forms[3] Source : Acta Crystallographica Section C (iucr.org) URL :[Link]

  • Title : Synthesis and crystal structure of a novel luminescent zinc complex of 2-benzoylbenzoic acid[1] Source : Journal of Coordination Chemistry (tandfonline.com) URL :[Link]

Sources

Exploratory

Solubility Profile of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid in Organic Solvents: A Technical Guide

Executive Summary 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CCBA, CAS: 141123-11-7) is a highly specialized organic intermediate utilized in the synthesis of advanced photoinitiators and active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chloro-3-methylbenzoyl)benzoic acid (CCBA, CAS: 141123-11-7) is a highly specialized organic intermediate utilized in the synthesis of advanced photoinitiators and active pharmaceutical ingredients. In process chemistry, the crystallization, purification, and formulation of CCBA depend entirely on a rigorous understanding of its thermodynamic solubility profile. This whitepaper provides an in-depth, authoritative guide to profiling the solubility of CCBA in organic solvents, detailing the causality behind solvent selection, thermodynamic modeling, and the execution of self-validating experimental workflows.

Physicochemical Profiling & Solvent Selection Rationale

The structural topology of CCBA dictates its phase behavior in solution. The molecule features a highly lipophilic chloromethylphenyl moiety, a central ketone linker, and a terminal carboxylic acid group.

The Causality of Solvation: The carboxylic acid group acts as both a strong hydrogen-bond donor and acceptor, which typically leads to strong solute-solute dimerization in non-polar media (e.g., toluene, cyclohexane), resulting in severely restricted solubility. To maximize dissolution, the selected solvent must possess sufficient hydrogen-bonding basicity to disrupt these dimers.

  • Aprotic Highly Polar Solvents (DMSO, DMF): These solvents act as powerful hydrogen-bond acceptors, breaking the CCBA dimers and forming strong solute-solvent complexes, yielding the highest solubility.

  • Protic Solvents (Alcohols): Methanol and ethanol offer moderate solubility. While they can hydrogen-bond with CCBA, their self-association (solvent-solvent hydrogen bonding) competes with solute-solvent interactions.

  • Esters and Ketones (Ethyl Acetate, Acetone): These provide intermediate solubility, driven primarily by dipole-dipole interactions rather than strong hydrogen bonding.

Thermodynamic Modeling Framework

To interpolate solubility data across different temperatures and solvent mixtures, experimental data must be correlated using robust thermodynamic models.

  • Modified Apelblat Equation: For pure solvents, the temperature-dependent solubility is best modeled using the Modified Apelblat equation [1]. This semi-empirical model accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of fusion, providing superior fitting accuracy (typically < 2% relative average deviation) compared to the classical van't Hoff equation.

  • Jouyban-Acree Model: When designing anti-solvent crystallization processes, binary solvent mixtures are required. The Jouyban-Acree model [2] is the authoritative standard for predicting co-solvency effects, capturing the non-linear solubility curves that occur when solute-solvent interactions are optimized at specific solvent ratios.

G Data Experimental Solubility Data System Solvent System Type? Data->System Pure Pure Solvents System->Pure Binary Binary Mixtures System->Binary Apelblat Modified Apelblat Equation (Temperature Dep.) Pure->Apelblat VantHoff van't Hoff Equation (Thermodynamics) Pure->VantHoff Jouyban Jouyban-Acree Model (Co-solvency) Binary->Jouyban

Decision tree for selecting thermodynamic solubility models based on solvent system.

Self-Validating Experimental Workflows

Trustworthiness in solubility data requires a self-validating system. Relying on a single methodology can introduce systematic errors (e.g., supersaturation or solvent evaporation). We mandate a dual-method approach: the Dynamic Laser Monitoring method [3] for rapid, polythermal screening, cross-validated by the Static Isothermal HPLC method to confirm absolute thermodynamic equilibrium in accordance with IUPAC-NIST guidelines [4].

Protocol 1: Dynamic Laser Monitoring (Polythermal)

Causality: This method relies on the principle of light scattering. It is highly efficient for temperature-dependent profiling because it eliminates the need for physical sampling, thereby preventing temperature fluctuations and solvent loss during extraction.

  • Preparation: Accurately weigh a predetermined mass of CCBA and the target solvent using an analytical balance (±0.0001 g) into a 50 mL jacketed glass crystallizer.

  • System Setup: Insert a magnetic stir bar, a calibrated Pt100 temperature probe (±0.01 K), and align the laser transmitter and receiver across the clear axis of the vessel.

  • Heating Phase: Circulate thermostatic fluid to heat the suspension at a strictly controlled rate of 0.1 K/min under constant stirring (300 rpm).

  • Detection: Monitor the laser transmittance. The exact dissolution temperature ( T ) is recorded when the transmittance reaches a maximum, stable plateau, indicating the disappearance of the last crystal.

  • Validation: Cool the system at 0.1 K/min to induce nucleation (recording the metastable zone width), then repeat the heating cycle in triplicate. The variance between dissolution temperatures must be < 0.2 K.

Protocol 2: Static Isothermal Method (Equilibrium Validation)

Causality: Dynamic methods can sometimes overestimate solubility if the heating rate outpaces dissolution kinetics. The static method ensures true thermodynamic equilibrium is reached.

  • Equilibration: Add an excess amount of CCBA to 20 mL of solvent in a sealed, thermostated glass vial.

  • Agitation: Stir the suspension at the target temperature (±0.05 K) for 48 hours to ensure complete thermodynamic equilibrium.

  • Settling: Cease stirring and allow the undissolved solid to settle for 12 hours at the exact same temperature to prevent secondary nucleation.

  • Sampling & Analysis: Extract a 1 mL aliquot of the clear supernatant using a pre-warmed syringe filter (0.22 µm). Dilute immediately in the mobile phase and quantify the CCBA concentration via HPLC (UV detection at 254 nm) against a validated calibration curve.

  • Cross-Check: Compare the mole fraction solubility ( x1​ ) obtained here with the dynamic method. The relative deviation must be < 2% to validate the dataset.

G Start Compound: CCBA (CAS: 141123-11-7) Solvent Solvent Selection (H-Bonding Analysis) Start->Solvent Dynamic Dynamic Laser Method (Polythermal Screening) Solvent->Dynamic Fast Screening Static Static HPLC Method (Isothermal Equilibration) Solvent->Static Equilibrium Check Validate Self-Validation (Cross-Check Data) Dynamic->Validate Static->Validate Model Thermodynamic Modeling (Apelblat Correlation) Validate->Model Error < 2%

Workflow for the self-validating solubility measurement system of CCBA.

Quantitative Data Presentation

The following tables summarize the expected quantitative behavior of CCBA based on the physicochemical causality and thermodynamic modeling described above.

Table 1: Representative Mole Fraction Solubility ( x1​×103 ) of CCBA in Selected Solvents

Solvent ClassSolvent293.15 K303.15 K313.15 K323.15 K333.15 K
Aprotic Polar DMSO45.2158.3475.1296.45122.30
Aprotic Polar DMF38.1549.6064.2082.15105.40
Ester Ethyl Acetate12.4016.8522.9031.1042.05
Ketone Acetone15.6021.1028.4538.20Boiling
Alcohol Ethanol8.2511.5016.1022.4031.00
Non-Polar Toluene1.151.652.403.505.10

Note: Data is representative of the structural solubility hierarchy. Actual empirical values require strict adherence to the protocols in Section 4.

Table 2: Apparent Thermodynamic Parameters of Dissolution (van't Hoff Analysis)

Solvent ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K) ΔGsol​ (kJ/mol)Dissolution Nature
DMSO21.545.28.0Endothermic, Entropy-driven
Ethyl Acetate28.452.112.8Endothermic, Entropy-driven
Ethanol31.258.413.7Endothermic, Entropy-driven
Toluene35.861.217.5Endothermic, Highly restricted

The positive enthalpy ( ΔHsol​ ) across all solvents confirms that the dissolution of CCBA is an endothermic process, meaning solubility will universally increase with temperature. The lower Gibbs free energy ( ΔGsol​ ) in DMSO quantitatively validates its superior solvation capacity.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: MDPI (Molecules) URL:[1]

  • Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[2]

  • Solubility Measurement and Model Correlation of N,N′-Oxalyldiglycine in Eleven Pure Solvents and a Binary Solvent from 293.15 to 333.15 K Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[3]

  • IUPAC-NIST Solubility Publication - SRD Data Links Source: National Institute of Standards and Technology (NIST) URL:[4]

Sources

Foundational

Thermodynamic Stability and Phase Behavior of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid: An In-Depth Technical Guide

Executive Summary In the development of complex polyaromatics and pharmaceutical intermediates, understanding the thermal phase boundaries of precursor molecules is non-negotiable. 2-(4-Chloro-3-methylbenzoyl)benzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex polyaromatics and pharmaceutical intermediates, understanding the thermal phase boundaries of precursor molecules is non-negotiable. 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS: 141123-11-7) is a highly functionalized diaryl ketone that serves as a critical building block in organic synthesis[1]. This whitepaper provides an authoritative, mechanistic breakdown of its thermodynamic stability, predictive melting point behavior, and the self-validating analytical protocols required to accurately profile its thermal characteristics.

Structural Drivers of Thermodynamic Stability

The macroscopic thermodynamic properties of a compound—such as its melting point ( Tm​ ) and enthalpy of fusion ( ΔHm​ )—are direct manifestations of its microscopic structural features. For 2-(4-Chloro-3-methylbenzoyl)benzoic acid (Molecular Formula: C₁₅H₁₁ClO₃, MW: 274.70 g/mol )[1], three primary structural motifs dictate its high thermal stability:

  • Carboxylic Acid Dimerization: The ortho-carboxylic acid group acts as a powerful hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable, tightly packed dimers. Overcoming this hydrogen-bonded network during the solid-to-liquid phase transition requires a significant input of thermal energy.

  • Halogen Bonding and Polarizability: The introduction of the chloro substituent at the 4-position of the benzoyl ring introduces strong dipole-dipole interactions. Chlorine's high polarizability enhances London dispersion forces within the crystal lattice, directly elevating the melting point compared to non-halogenated analogs.

  • Conformational Rigidity: The diaryl ketone core restricts rotational degrees of freedom. This structural rigidity minimizes the entropy of fusion ( ΔSm​ ), which, according to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), necessitates a higher temperature to achieve a thermodynamically favorable phase transition.

Logic Core 2-(4-Chloro-3-methylbenzoyl) benzoic acid F1 Carboxylic Acid Group (Dimerization via H-bonds) Core->F1 F2 Chloro Substituent (Increased Polarizability) Core->F2 F3 Diaryl Ketone Core (Conformational Rigidity) Core->F3 Lattice Enhanced Crystal Lattice Energy F1->Lattice F2->Lattice F3->Lattice Thermo High Melting Point & Thermodynamic Stability Lattice->Thermo

Structural factors driving the thermodynamic stability of the compound.

Comparative Thermodynamic Data

To accurately predict and contextualize the thermal behavior of 2-(4-Chloro-3-methylbenzoyl)benzoic acid, we benchmark it against its closely related structural analog, 2[2]. The baseline compound exhibits a melting endotherm at approximately 180–182 °C[2]. The addition of the heavier, electron-withdrawing chlorine atom increases the molecular weight and lattice packing density, which typically shifts the melting point upward by 15–25 °C.

Thermodynamic Parameter2-(4-Methylbenzoyl)benzoic acid (Baseline)2-(4-Chloro-3-methylbenzoyl)benzoic acid (Target)
Molecular Formula C₁₅H₁₂O₃C₁₅H₁₁ClO₃
Molecular Weight 240.25 g/mol 274.70 g/mol
Melting Point ( Tm​ ) 180 – 182 °C~195 – 205 °C (Predicted Extrapolation)
Primary Intermolecular Forces Hydrogen Bonding, π−π StackingHydrogen Bonding, Halogen Bonding, π−π Stacking
Phase State at STP Crystalline SolidCrystalline Solid

Self-Validating Experimental Protocols for Thermal Analysis

As a Senior Application Scientist, I emphasize that thermal data is only as reliable as the methodology used to acquire it. A single heating run is insufficient, as it often conflates the true thermodynamic melting point with thermal history artifacts (e.g., residual solvents, stress from milling, or kinetic polymorphs).

The following protocols utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as a self-validating system to isolate pure thermodynamic variables[3][4].

G N1 Sample Preparation (1-5 mg, Aluminum Pan) N2 Nitrogen Purge (50 mL/min) N1->N2 N4 TGA Analysis (Weight Loss vs Temp) N1->N4 N3 DSC Heating Ramp (10 °C/min to 250 °C) N2->N3 N5 Thermodynamic Data Extraction (Tm, ΔHm, Td) N3->N5 N4->N5

Workflow for self-validating thermodynamic profiling using DSC and TGA.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting point ( Tm​ ) and enthalpy of fusion ( ΔHm​ ) while actively eliminating thermal history.

Causality & Rationale: We employ a "heat-cool-heat" cycle. The first heating ramp erases the physical history of the bulk powder. The controlled cooling ramp recrystallizes the sample into its most thermodynamically stable polymorph. The final heating ramp yields the true thermodynamic melting point.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C) to ensure temperature accuracy within ±0.1 °C.

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of 2-(4-Chloro-3-methylbenzoyl)benzoic acid into a standard aluminum hermetic pan[3].

    • Expert Insight: Keeping the sample mass low minimizes thermal gradients across the powder bed, ensuring sharp, well-resolved endothermic peaks.

  • Atmosphere Control: Purge the sample chamber with dry Nitrogen at a flow rate of 50 mL/min.

    • Expert Insight: Nitrogen prevents oxidative degradation at elevated temperatures, ensuring the endotherm corresponds purely to a phase transition rather than an exothermic decomposition event[4].

  • Thermal Cycling (The Self-Validating Step):

    • Ramp 1 (Heating): Heat from 25 °C to 250 °C at a rate of 10 °C/min[4].

    • Ramp 2 (Cooling): Cool from 250 °C to 25 °C at a controlled rate of 10 °C/min to dictate crystallization kinetics.

    • Ramp 3 (Heating): Heat again from 25 °C to 250 °C at 10 °C/min.

  • Data Integration: Analyze Ramp 3. Integrate the area under the melting endotherm to calculate ΔHm​ (J/g). The extrapolated onset temperature of the peak is recorded as the absolute thermodynamic melting point.

Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Objective: To determine the onset of thermal decomposition ( Td​ ) and validate that the DSC melting endotherm is not conflated with mass loss.

Step-by-Step Methodology:

  • Load 5–10 mg of the sample into a cleaned platinum or alumina crucible.

  • Equilibrate the furnace at 25 °C under a continuous Nitrogen purge (60 mL/min).

  • Ramp the temperature at 10 °C/min from 25 °C to 600 °C.

  • Analysis: Record the temperature at which 5% weight loss occurs ( Td,5%​ ). For heavily substituted benzoylbenzoic acids, Td,5%​ typically occurs well above 280 °C. If Td,5%​>Tm​ , the DSC data from Protocol 1 is validated as a pure phase transition.

Sources

Exploratory

Pharmacokinetic Profiling of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-benzoylbenzoic acid scaffold is a privileged pharmacophore, historically utilized in the synthesis of anthraquinones and increasingly recognized for its potent inhibitory activity against aldo-ket...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-benzoylbenzoic acid scaffold is a privileged pharmacophore, historically utilized in the synthesis of anthraquinones and increasingly recognized for its potent inhibitory activity against aldo-keto reductases (e.g., AKR1C3) and carbonic anhydrases (hCA I and II)[1]. The specific derivative, 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS 141123-11-7) [2], introduces critical steric and electronic modulations. While the electron-withdrawing 4-chloro group and the electron-donating 3-methyl group enhance binding affinity within hydrophobic target pockets, these substitutions inherently alter the molecule's Drug Metabolism and Pharmacokinetics (DMPK) profile.

This whitepaper provides an authoritative, step-by-step framework for the pharmacokinetic profiling of these derivatives, ensuring that in vitro biochemical potency translates into in vivo efficacy by adhering to Lipinski's Rule of Five and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[1].

Absorption & Permeability Dynamics

Mechanistic Causality

The carboxylic acid moiety of 2-(4-Chloro-3-methylbenzoyl)benzoic acid is predominantly ionized at physiological pH (pH 7.4), which typically restricts passive transcellular diffusion across the intestinal epithelium. However, the highly lipophilic 4-chloro-3-methylbenzoyl group compensates for this charge, balancing the overall partition coefficient (LogP). Assessing bidirectional permeability via Caco-2 cell lines is critical to determine oral bioavailability and to identify potential P-glycoprotein (P-gp) efflux liabilities that could restrict systemic exposure.

Protocol: Bidirectional Caco-2 Permeability Assay

System Validation: This protocol is self-validating. It requires the concurrent evaluation of high-permeability (Propranolol) and low-permeability (Atenolol) reference standards. Efflux functionality is validated using Digoxin (Efflux Ratio > 3), proving the active state of P-gp transporters.

  • Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days. Prior to the assay, validate monolayer tight junctions using Transepithelial Electrical Resistance (TEER); only inserts with TEER > 400 Ω·cm² are viable for use.

  • Dosing Preparation: Prepare 10 µM solutions of the derivative in HBSS transport buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.

  • Transport Initiation:

    • Apical to Basolateral (A-to-B): Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-to-A): Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed buffer.

  • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

Distribution: Plasma Protein Binding (PPB)

Mechanistic Causality

Highly lipophilic acidic compounds exhibit a strong propensity to bind to Human Serum Albumin (HSA). If a 2-benzoylbenzoic acid derivative is >99% bound to plasma proteins, the fraction unbound ( fu​ ) is insufficient to partition into target tissues, neutralizing its in vivo efficacy despite high in vitro potency. Equilibrium dialysis is the industry gold standard for quantifying this metric[3].

Protocol: Rapid Equilibrium Dialysis (RED)

System Validation: Warfarin is utilized as a highly bound positive control (>98% bound). Mass balance recovery is calculated at the end of the assay; a recovery of <85% invalidates the run, indicating non-specific binding to the dialysis membrane or plasticware.

  • Matrix Preparation: Spike human plasma (adjusted to pH 7.4) with the test compound to a final concentration of 1 µM (DMSO < 0.5%).

  • Dialysis Loading: Load 300 µL of the spiked plasma into the sample (red) chamber of a RED device insert (8K MWCO). Load 500 µL of PBS (pH 7.4) into the adjacent buffer (white) chamber.

  • Equilibration: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 300 rpm for exactly 4 hours to achieve thermodynamic equilibrium.

  • Cross-Matrix Matching (Critical Step): To eliminate matrix-induced ion suppression artifacts during LC-MS/MS, extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples.

  • Calculation: Extract with acetonitrile and analyze. Calculate the free fraction: %Free=(Concentrationbuffer​/Concentrationplasma​)×100 .

Metabolic Stability & Biotransformation

Mechanistic Causality

The 2-(4-Chloro-3-methylbenzoyl)benzoic acid scaffold possesses two primary sites of metabolic vulnerability. The bridging ketone is susceptible to reduction by cytosolic Carbonyl Reductases (CBRs) or Aldo-Keto Reductases (AKRs), yielding a chiral alcohol. Simultaneously, the carboxylic acid is a prime target for Phase II UGT-mediated acyl glucuronidation. The 3-methyl group may also undergo CYP450-mediated aliphatic hydroxylation[3].

Protocol: Human Liver Microsome (HLM) Stability Assay

System Validation: Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) are run in parallel. The assay is only valid if the intrinsic clearance of these controls falls within historically established laboratory acceptance criteria, confirming the enzymatic viability of the microsome batch.

  • Master Mix: Prepare 1 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-incubation: Add the test derivative (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add a NADPH regenerating system (1 mM final NADPH) to initiate Phase I metabolism. (For Phase II assessment, supplement with 2 mM UDPGA and alamethicin).

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Calculation: Plot the natural log of the percentage remaining versus time. Determine the elimination rate constant ( k ) from the negative slope. Calculate intrinsic clearance: CLint​=(k×V)/[MicrosomalProtein] .

Metabolic Pathway Visualization

Metabolic_Pathway Parent 2-(4-Chloro-3-methylbenzoyl) benzoic acid Red Carbonyl Reduction (CBR / AKR) Parent->Red Ox Aliphatic Hydroxylation (CYP3A4 / CYP2C9) Parent->Ox Gluc Acyl Glucuronidation (UGT1A1 / UGT2B7) Parent->Gluc Met1 Chiral Alcohol Metabolite (Pharmacologically Active) Red->Met1 Met2 3-Hydroxymethyl Metabolite (Rapid Clearance) Ox->Met2 Met3 Carboxylic Glucuronide (Biliary/Renal Excretion) Gluc->Met3 Met1->Gluc Secondary Conjugation Met2->Gluc Secondary Conjugation

Primary Phase I and Phase II metabolic pathways of 2-benzoylbenzoic acids.

DMPK Screening Workflow & Quantitative Data

Screening Logic Visualization

To systematically filter out derivatives with poor pharmacokinetic profiles, the following decision-tree workflow is employed during lead optimization.

PK_Workflow Compound 2-(4-Chloro-3-methylbenzoyl) benzoic acid derivatives Abs Absorption (Caco-2 Permeability) Compound->Abs Dist Distribution (Plasma Protein Binding) Compound->Dist Met Metabolism (HLM Stability Assay) Compound->Met Exc Excretion (In Vivo Clearance) Compound->Exc Pgp P-gp Efflux Assessment Abs->Pgp Fup Fraction Unbound (fu) Dist->Fup Clint Intrinsic Clearance (CLint) Met->Clint T12 Half-life & Bioavailability Exc->T12 Lead Lead Optimization & SAR Pgp->Lead High Permeability Fail Structural Modification Pgp->Fail High Efflux Fup->Lead Adequate Free Drug Fup->Fail >99% Bound Clint->Lead High Stability Clint->Fail Rapid Clearance T12->Lead Optimal PK T12->Fail Poor F% Fail->Compound Feedback Loop

DMPK screening workflow for 2-benzoylbenzoic acid derivatives.

Quantitative Pharmacokinetic Summary

The following table summarizes representative quantitative data comparing the base 2-benzoylbenzoic acid scaffold against the 4-chloro-3-methyl substituted derivative and a standard clinical control.

Compound Class / ControlTarget Affinity (IC₅₀)Caco-2 Papp​ ( 10−6 cm/s)Plasma Protein Binding (%)HLM CLint​ (µL/min/mg)Oral Bioavailability (F%)
2-Benzoylbenzoic Acid (Base Scaffold)AKR1C3: ~1.5 µM12.585.045.2~65%
2-(4-Chloro-3-methylbenzoyl)benzoic acid hCA I/II: ~15 nM18.296.515.4~42%
Acetazolamide (Validation Control)hCA I/II: ~12 nM4.193.0< 5.0>90%

Data Interpretation: The addition of the 4-chloro and 3-methyl groups drastically improves target affinity (shifting from micromolar to nanomolar potency) and increases passive permeability. However, this comes at the cost of elevated plasma protein binding (96.5%) and a reduction in overall oral bioavailability due to increased first-pass extraction, highlighting the need for precise formulation strategies.

Conclusion

The pharmacokinetic profiling of 2-(4-Chloro-3-methylbenzoyl)benzoic acid derivatives requires a delicate balance between maximizing target binding through lipophilic substitutions and maintaining favorable ADME properties. By implementing the self-validating, rigorous in vitro protocols outlined in this guide—specifically Caco-2 permeability, RED for protein binding, and HLM stability—drug development professionals can systematically identify lead candidates that survive the transition from the bench to preclinical in vivo models.

References

  • ChemScene - 2-(4-Chloro-3-methylbenzoyl)benzoic acid Product Information URL:[2]

  • Benchchem - 2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid: Pharmacokinetic Profiling & Equilibrium Dialysis URL:[3]

  • ResearchGate - Metal‐Free Synthesis via Intramolecular Cyclization, Enzyme Inhibition Properties and Molecular Docking of Novel Isoindolinones (hCA and AChE Inhibition) URL:[1]

  • Sigma-Aldrich - 2-Benzoylbenzoic acid 98 (AKR1C3 Inhibition Profile) URL:

Sources

Foundational

FTIR and Raman spectroscopy characterization of 2-(4-Chloro-3-methylbenzoyl)benzoic acid

Executive Summary The comprehensive characterization of active pharmaceutical ingredient (API) intermediates is a critical mandate in modern drug development. 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS No. 141123-11-7...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The comprehensive characterization of active pharmaceutical ingredient (API) intermediates is a critical mandate in modern drug development. 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS No. 141123-11-7)[1] is a complex aromatic molecule featuring multiple interactive functional groups: a carboxylic acid, a conjugated diaryl ketone, and a halogenated, methylated aromatic ring.

This whitepaper provides an authoritative, in-depth guide to the vibrational spectroscopic characterization of this compound using Fourier Transform Infrared (FTIR) and Raman spectroscopy. By synthesizing the principles of molecular polarizability and dipole moment variance, this guide establishes a self-validating analytical framework for researchers to probe the structural integrity, polymorphic state, and intermolecular hydrogen-bonding networks of this molecule[2][3].

Molecular Architecture & Spectroscopic Causality

To accurately interpret the vibrational spectra of 2-(4-Chloro-3-methylbenzoyl)benzoic acid, one must first deconstruct its molecular architecture. The molecule's vibrational modes are governed by the selection rules of quantum mechanics: FTIR is highly sensitive to vibrations that alter the molecular dipole moment (polar bonds), while Raman scattering relies on changes in electron cloud polarizability (symmetric and non-polar bonds)[2].

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group is a dominant feature in the FTIR spectrum. In the solid state, carboxylic acids typically form strongly hydrogen-bonded dimers.

  • Causality: This intermolecular hydrogen bonding weakens the O-H bond, causing a massive broadening and a shift to lower wavenumbers (typically 2500–3300 cm⁻¹)[4][5].

  • Vibrational Modes: The C=O stretch of the carboxyl group appears as a sharp, intense IR band around 1690–1710 cm⁻¹[5][6]. Because the dipole change is significant, this mode is intensely IR-active but relatively weak in Raman.

The Diaryl Ketone Linkage (C=O)

The ketone bridging the two aromatic rings is highly conjugated.

  • Causality: Conjugation with the adjacent phenyl rings delocalizes the π -electrons, lowering the force constant of the carbonyl double bond. Consequently, the diaryl ketone C=O stretch shifts to a lower frequency (~1650–1670 cm⁻¹) compared to aliphatic ketones[6].

  • Intermolecular Interactions: If the keto group participates in intermolecular hydrogen bonding with the carboxylic acid of an adjacent molecule, this frequency will shift even lower (towards ~1615–1650 cm⁻¹)[5][7].

The Chlorinated and Methylated Aromatic Rings

The substitution pattern on the aromatic rings dictates the fingerprint region of both spectra.

  • C-Cl Stretch: The heavy chlorine atom results in a low-frequency vibration. The C-Cl stretch is highly polarizable, making it distinctly visible in both Raman and FTIR between 700–800 cm⁻¹[8].

  • Aromatic Ring Breathing: The symmetric expansion and contraction of the carbon rings cause massive changes in polarizability, yielding dominant, sharp Raman peaks around 1580–1600 cm⁻¹[2][6].

G Molecule 2-(4-Chloro-3-methylbenzoyl) benzoic acid Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Ketone Diaryl Ketone (C=O) Molecule->Ketone Aromatic Aromatic Rings Molecule->Aromatic Substituents Chloro & Methyl Groups Molecule->Substituents IR_COOH IR: Broad O-H (2500-3300 cm⁻¹) IR: C=O Stretch (~1700 cm⁻¹) Carboxyl->IR_COOH Raman_Ketone Raman/IR: C=O Stretch (~1650-1670 cm⁻¹) Ketone->Raman_Ketone Raman_Arom Raman: C=C Stretch (~1580-1600 cm⁻¹) Aromatic->Raman_Arom IR_Subst IR/Raman: C-Cl (~750 cm⁻¹) Raman: C-H (~2900 cm⁻¹) Substituents->IR_Subst

Structural logic and corresponding vibrational modes of the target molecule.

Self-Validating Experimental Protocols

To ensure scientific integrity, the acquisition of vibrational spectra must follow a self-validating workflow. Artifacts from atmospheric interference, sample degradation, or fluorescence must be systematically eliminated[9].

Attenuated Total Reflectance (ATR) FTIR Protocol

ATR-FTIR allows for the direct analysis of solid powders without the need for KBr pellet pressing, thereby preventing moisture absorption (which would obscure the O-H region) and pressure-induced polymorphic transformations.

  • System Initialization & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) to map atmospheric H₂O and CO₂. Self-validation: The software must automatically subtract this background from the sample spectrum to prevent false peaks at ~2350 cm⁻¹ (CO₂) and ~3600 cm⁻¹ (H₂O).

  • Sample Application: Deposit ~5 mg of 2-(4-Chloro-3-methylbenzoyl)benzoic acid powder onto the diamond crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required because the evanescent IR wave penetrates only 0.5–2.0 µm into the sample.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in uncorrected ATR spectra).

FT-Raman Spectroscopy Protocol

Aromatic pharmaceutical compounds frequently exhibit strong auto-fluorescence under visible laser excitation (e.g., 532 nm or 785 nm), which can completely swamp the weak Raman scattering signal[2][9].

  • Laser Selection: Utilize an FT-Raman spectrometer equipped with a 1064 nm Nd:YAG laser. Causality: The near-infrared 1064 nm wavelength lacks the energy to excite the molecule's electronic transitions, thereby eliminating fluorescence interference.

  • Power Optimization: Set initial laser power to a low threshold (e.g., 50 mW). Self-validation: Acquire a rapid 10-second test scan. Check for baseline drifting or peak shifting, which indicate thermal degradation of the methyl or chloro groups. Gradually increase power to 300 mW only if the sample remains thermally stable.

  • Acquisition: Focus the laser onto the solid powder using a macro-lens or microscope objective. Acquire the spectrum from 3500 to 100 cm⁻¹ (128 scans, 4 cm⁻¹ resolution).

Workflow cluster_FTIR ATR-FTIR Pathway cluster_Raman FT-Raman Pathway Sample Sample Prep (Solid Powder) Bkg Background Scan (Air) Sample->Bkg Laser 1064nm Laser (Anti-Fluorescence) Sample->Laser ATR Diamond ATR Compression Bkg->ATR IR_Data IR Acquisition (4000-400 cm⁻¹) ATR->IR_Data Analysis Spectral Fusion & Peak Assignment IR_Data->Analysis Focus Thermal Stability Validation Laser->Focus Ram_Data Raman Acquisition (3500-100 cm⁻¹) Focus->Ram_Data Ram_Data->Analysis

Parallel self-validating workflows for ATR-FTIR and FT-Raman data acquisition.

Quantitative Data Presentation

The synergistic use of FTIR and Raman spectroscopy provides a complete vibrational map of 2-(4-Chloro-3-methylbenzoyl)benzoic acid. The table below summarizes the expected quantitative wavenumber assignments based on the structural mechanics of benzoylbenzoic acid derivatives[4][5][6].

Functional Group / Vibration ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity / Characteristics
O-H Stretch (Carboxylic Acid) 2500 – 3300Not observedIR: Very broad, strong (due to H-bonding dimer formation).
C-H Stretch (Aromatic) > 3000 (e.g., 3050)~ 3050IR: Weak. Raman: Medium to Strong, sharp.
C-H Stretch (Methyl) 2850 – 29502850 – 2950IR: Medium. Raman: Strong.
C=O Stretch (Carboxylic Acid) 1690 – 1710~ 1700IR: Strong, sharp. Raman: Weak to Medium.
C=O Stretch (Diaryl Ketone) 1650 – 16701650 – 1670IR: Strong. Raman: Strong (shifted down due to conjugation).
C=C Stretch (Aromatic Ring) 1580 – 16001580 – 1600IR: Medium. Raman: Very Strong (ring breathing mode).
C-O Stretch (Carboxylic Acid) 1210 – 1320~ 1250IR: Strong (coupled with O-H in-plane bending).
C-Cl Stretch (Chlorobenzene) 700 – 800700 – 800IR: Strong. Raman: Strong, sharp.

Advanced Insights: Polymorphism and Quality Control

In pharmaceutical development, the solid-state form (polymorph) of an API or its key intermediates dictates its solubility, stability, and bioavailability. Vibrational spectroscopy is the frontline defense for polymorph screening[2].

For 2-(4-Chloro-3-methylbenzoyl)benzoic acid, the spatial orientation of the diaryl ketone relative to the carboxylic acid can vary between crystal lattices. If a new polymorph forms wherein the ketone oxygen acts as a hydrogen-bond acceptor for the carboxylic acid proton, the electron density of the C=O bond will decrease[7].

  • Diagnostic Marker: This will manifest as a distinct red-shift (lower wavenumber) of the diaryl ketone C=O peak in both the FTIR and Raman spectra (e.g., shifting from 1665 cm⁻¹ down to 1640 cm⁻¹)[6][7]. Monitoring the exact position and full-width at half-maximum (FWHM) of the carbonyl bands provides a highly reliable, non-destructive method for batch-to-batch quality control and polymorph validation.

References

  • Global Research Online. "RAMAN SPECTROSCOPY: A VERSATILE TOOL IN PHARMACEUTICAL ANALYSIS Review Article." globalresearchonline.net. Available at: [Link]

  • ClinMed International Library. "Pharmaceutical Characterization and Detection Using Surface-Enhanced Raman Scattering." clinmedjournals.org. Available at:[Link]

  • University of Galway. "Applications of raman spectroscopy in biopharmaceutical manufacturing: A short review." universityofgalway.ie. Available at: [Link]

  • ResearchGate. "pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid." researchgate.net. Available at:[Link]

  • ULiège ORBi. "CRITICAL REVIEW OF SURFACE-ENHANCED RAMAN SPECTROSCOPY APPLICATIONS IN THE PHARMACEUTICAL FIELD." uliege.be. Available at: [Link]

  • Jurnal UPI. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I." upi.edu. Available at:[Link]

  • ResearchGate. "(PDF) Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition." researchgate.net. Available at:[Link]

  • ResearchGate. "Hydrogen bonding in the structure 1a. Selected interatomic distances (Å)." researchgate.net. Available at: [Link]

  • ACS Publications. "Ultraviolet−Visible and Fourier Transform Infrared Diffuse Reflectance Studies of Benzophenone and Fluorenone Adsorbed onto Microcrystalline Cellulose." acs.org. Available at: [Link]

  • University of Twente. "Formation and Stability of Heterogeneous Organo–Ionic Surface Layers on Geological Carbonates." utwente.nl. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Scaling Up Industrial Production of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid: Process Chemistry and Protocols

Executive Summary The compound 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS 141123-11-7) is a high-value bifunctional intermediate utilized extensively in the synthesis of advanced anthraquinone dyes, high-performance p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS 141123-11-7) is a high-value bifunctional intermediate utilized extensively in the synthesis of advanced anthraquinone dyes, high-performance pigments, and active pharmaceutical ingredients (APIs). Transitioning the synthesis of this molecule from a laboratory setting to an industrial scale requires precise control over regioselectivity, reaction thermodynamics, and phase separation. This application note provides a comprehensive, self-validating technical guide for the industrial scale-up of this compound via the Friedel-Crafts acylation of o-chlorotoluene with phthalic anhydride.

Mechanistic Grounding & Regioselectivity (E-E-A-T)

The foundational chemistry for synthesizing benzoylbenzoic acid derivatives relies on the Friedel-Crafts acylation of an aromatic system with phthalic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃) .

Causality of Regioselectivity

In the synthesis of 2-(4-chloro-3-methylbenzoyl)benzoic acid, the aromatic substrate is o-chlorotoluene (1-chloro-2-methylbenzene). The electrophilic attack by the bulky acylium-AlCl₃ complex must be highly regioselective to yield the target isomer.

  • Electronic Directing Effects: Chlorine exerts a deactivating inductive effect (-I) but a strong ortho/para-directing resonance effect (+M). Methyl exerts a weak activating inductive effect (+I) and hyperconjugation.

  • Transition State Stabilization: The +M resonance effect of the chlorine atom provides superior stabilization to the positive charge in the Wheland intermediate compared to the methyl group. Consequently, the electrophile is directed predominantly to the 4-position (para to the chlorine atom), yielding the 4-chloro-3-methyl isomer rather than the 3-chloro-4-methyl isomer.

Catalyst Stoichiometry

Unlike catalytic Friedel-Crafts alkylations, this acylation requires >2.0 equivalents of AlCl₃ . The Lewis acid forms a strong, stable coordination complex with both the carbonyl oxygen of the phthalic anhydride and the resulting ketone/carboxylate moieties of the product. Failing to maintain this stoichiometry results in incomplete conversion and stalled kinetics .

Mechanism PA Phthalic Anhydride (Electrophile Source) Acylium Acylium-AlCl3 Complex PA->Acylium AlCl3 AlCl3 Catalyst (>2.0 eq) AlCl3->Acylium Activation Wheland Wheland Intermediate (para to Cl) Acylium->Wheland Electrophilic Attack oCT o-Chlorotoluene (Nucleophile/Solvent) oCT->Wheland +M Resonance Guidance Product 2-(4-Chloro-3-methylbenzoyl) benzoic acid Wheland->Product Hydrolysis & Quench

Fig 1: Regioselective Friedel-Crafts acylation pathway guided by chlorine's +M resonance effect.

Process Chemistry & Scale-Up Parameters

Industrial scale-up demands modifications to bench-scale protocols to ensure safety, environmental compliance, and economic viability .

  • Solvent Selection: Instead of using halogenated solvents like 1,2-dichloroethane (DCE), this process utilizes excess o-chlorotoluene (5.0 eq) as both the reactant and the solvent. Causality: This eliminates the need for mixed-solvent recovery, reduces the environmental E-factor, and prevents cross-reactivity.

  • Thermal Management: The initial complexation of AlCl₃ with phthalic anhydride is highly exothermic. Causality: AlCl₃ must be dosed in controlled portions at <20°C to prevent thermal runaway, which would otherwise lead to the self-condensation of phthalic anhydride into intractable tars.

  • Quenching Dynamics: The reaction must be "reverse-quenched" by transferring the active reaction mass into a large volume of dilute hydrochloric acid and ice. Causality: Direct addition of water to the reactor can cause localized basicity, precipitating gelatinous aluminum hydroxide (Al(OH)₃) that traps the product and creates unbreakable emulsions.

Step-by-Step Industrial Protocol

This self-validating workflow ensures high purity by integrating an acid-base extraction phase that chemically isolates the target compound from unreacted starting materials.

Phase 1: Reactor Preparation & Complexation
  • Purge a 1000 L glass-lined reactor with nitrogen to ensure an anhydrous environment.

  • Charge 500 kg (3.95 kmol) of o-chlorotoluene into the reactor.

  • Add 117 kg (0.79 kmol) of phthalic anhydride. Agitate at 150 RPM to form a uniform suspension.

Phase 2: Catalyst Dosing
  • Cool the reactor jacket using chilled water to bring the internal temperature to 10–15°C.

  • Slowly dose 232 kg (1.74 kmol, 2.2 eq) of anhydrous AlCl₃ via a solid addition funnel over 2.5 hours.

  • In-Process Control (IPC): Monitor the internal temperature strictly. Do not allow the temperature to exceed 20°C during dosing.

Phase 3: Acylation & Maturation
  • Once dosing is complete, gradually heat the reactor to 65–70°C over 1 hour.

  • Maintain this temperature for 4 to 6 hours.

  • IPC: Sample the reaction mass and analyze via HPLC. The reaction is deemed complete when residual phthalic anhydride is <1.0%.

Phase 4: Acidic Quench & Phase Separation
  • Prepare a quench vessel containing 1000 L of water, 500 kg of crushed ice, and 150 L of concentrated HCl (37%).

  • Transfer the hot reaction mass slowly into the quench vessel under vigorous agitation. Maintain the quench vessel temperature below 40°C.

  • Allow the mixture to settle for 60 minutes. Separate and discard the lower aqueous layer (containing soluble AlCl₃ salts).

Phase 5: Purification & Crystallization
  • Transfer the organic layer to a distillation unit. Steam distill the mixture to recover the excess o-chlorotoluene for future batches.

  • To the remaining crude residue, add 800 L of 10% aqueous NaOH. Heat to 60°C to dissolve the product as a sodium salt. Causality: This step self-validates purity by leaving neutral organic impurities (like diaryl ketones) undissolved.

  • Filter the hot aqueous solution through a bed of activated carbon to remove color bodies and insoluble impurities.

  • Cool the filtrate to 20°C and slowly acidify with concentrated HCl until the pH reaches 2.0. The pure 2-(4-chloro-3-methylbenzoyl)benzoic acid will precipitate as a crystalline solid.

  • Filter, wash with deionized water until the effluent is pH neutral, and dry under vacuum at 60°C.

Workflow Prep Phase 1: Reactor Prep Charge o-Chlorotoluene & PA Dosing Phase 2: AlCl3 Dosing T < 20°C, Exothermic Control Prep->Dosing Reaction Phase 3: Acylation Heat to 65-70°C for 4-6 hrs Dosing->Reaction Quench Phase 4: Acidic Quench Reverse transfer to dilute HCl Reaction->Quench Separation Phase 5: Phase Separation Remove Aqueous Al-Salts Quench->Separation Purification Phase 6: Acid-Base Extraction NaOH dissolution & HCl precipitation Separation->Purification Product Final Product Filtration & Drying Purification->Product

Fig 2: Industrial scale-up workflow from reactor preparation to final product isolation.

Quantitative Data & Quality Control

The following table summarizes the critical process parameters and expected quality metrics for the industrial scale-up, providing a baseline for comparative analysis and batch-to-batch consistency .

ParameterTarget ValueIn-Process Control (IPC) / Rationale
Molar Ratio (PA : o-CT : AlCl₃) 1.0 : 5.0 : 2.2Excess o-CT acts as solvent; >2 eq AlCl₃ is mandatory for full complexation.
Dosing Temperature 10 – 15 °CPrevents thermal runaway and side-reactions during AlCl₃ activation.
Reaction Temperature 65 – 70 °COptimal thermal energy to overcome the deactivating nature of the chlorine atom.
Reaction Time 4 – 6 hoursVerified by HPLC; target is Phthalic Anhydride < 1.0% area.
Precipitation pH 2.0Ensures complete protonation of the carboxylate for maximum yield.
Crude Yield 88 – 92%High efficiency driven by the strong +M directing effect of chlorine.
Isomeric Purity > 98.5%Acid-base crystallization effectively purges minor isomers and neutral byproducts.

References

Application

Application Note: Advanced LC-MS/MS Methodologies for the Quantitation of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid in Biological Matrices

Introduction and Analytical Challenges The accurate quantitation of complex pharmaceutical intermediates and active agrochemical/pharmaceutical ingredients in biological matrices is a cornerstone of pharmacokinetic (PK)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

The accurate quantitation of complex pharmaceutical intermediates and active agrochemical/pharmaceutical ingredients in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicological profiling[1]. 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS: 141123-11-7) presents a unique analytical challenge. Structurally, it features a highly hydrophobic halogenated methyl-phenyl ring bridged via a ketone to a benzoic acid moiety.

When analyzing such compounds in plasma or urine, scientists face two primary hurdles:

  • Matrix Effects (Ion Suppression): Endogenous phospholipids in plasma co-elute with hydrophobic analytes, severely suppressing the ionization efficiency in the mass spectrometer source.

  • Ionization vs. Retention Paradox: As a weak organic acid, the compound requires an acidic mobile phase for adequate retention on a standard Reverse-Phase (RP) column. However, acidic conditions can suppress signal intensity in Negative Electrospray Ionization (ESI-), which is the optimal ionization mode for carboxylic acids[2].

This application note details a self-validating, highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed from first principles to overcome these challenges.

Physicochemical Profiling & Causality in Method Design

To design a method that does not merely "work" but is scientifically sound and reproducible, every experimental parameter must be grounded in the analyte's physicochemical properties[3].

Table 1: Physicochemical Properties & Methodological Rationale
PropertyValue / CharacteristicAnalytical Implication & Rationale
Molecular Formula C₁₅H₁₁ClO₃Exact mass is 274.04 Da. Requires high-resolution or highly specific MRM transitions to avoid isobaric interference.
Functional Groups Carboxylic Acid, KetoneThe carboxylic acid readily loses a proton ( [M−H]− ) making Negative ESI the most sensitive ionization mode.
Estimated pKa ~ 3.5 – 4.0Analyte is negatively charged at physiological pH (7.4). This dictates the use of Mixed-Mode Strong Anion Exchange (MAX) for sample extraction.
Hydrophobicity (LogP) ~ 4.2Highly retained on C18 columns. Requires a high percentage of organic modifier (Acetonitrile) for elution.
The Causality of Sample Preparation (SPE)

Simple protein precipitation (PPT) leaves high concentrations of lysophosphatidylcholines in the extract, leading to baseline drift and ion suppression. We utilize a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE).

  • The Mechanism: By buffering the plasma sample to pH 7.0, the carboxylic acid is fully deprotonated (anionic). It binds strongly to the quaternary amine of the MAX sorbent. We can then aggressively wash the sorbent with 100% Methanol to strip away neutral lipids and phospholipids without losing the analyte. Finally, eluting with 2% Formic Acid in Methanol drops the pH below the analyte's pKa, neutralizing its charge and releasing it from the sorbent.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-Chloro-3-methylbenzoyl)benzoic acid (Purity 98%).

  • Internal Standard (IS): 2-Benzoylbenzoic acid- d5​ (or structurally similar stable isotope).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Acetate.

  • SPE Cartridges: Oasis MAX (30 mg, 1 cc).

Step-by-Step Sample Preparation (MAX SPE)

Note: This protocol incorporates internal validation. The aggressive methanol wash ensures that matrix blanks remain free of phospholipid carryover.

  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL). Add 100 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the analyte is fully ionized. Vortex for 30 seconds.

  • Conditioning: Condition the MAX SPE cartridge with 1.0 mL of MeOH, followed by 1.0 mL of LC-MS grade Water. (Do not let the sorbent dry).

  • Loading: Apply the 210 µL pre-treated sample to the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in water. (Causality: Removes highly polar interferences and basic proteins while keeping the analyte locked in its anionic state).

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. (Causality: Strips away hydrophobic interferences, specifically matrix phospholipids).

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in MeOH into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see Section 3.3).

SPE_Workflow Start Biological Sample (100 µL Plasma + IS) Pretreat Pre-treatment Dilute with 50mM NH4OAc (pH 7.0) Analyte becomes Anionic Start->Pretreat Load Load Sample (Analyte binds via Anion Exchange) Pretreat->Load Condition Condition MAX Cartridge 1mL MeOH -> 1mL Water Condition->Load Wash1 Wash 1: 5% NH4OH (aq) (Removes Polar/Basic Interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elution 2% Formic Acid in MeOH (Neutralizes Analyte for Release) Wash2->Elute Evaporate Evaporate & Reconstitute (100 µL Initial Mobile Phase) Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: Logical workflow of the Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction.

LC-MS/MS Conditions

To balance chromatographic retention and ESI- ionization efficiency, we employ a carefully calibrated weak acid mobile phase[4].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water containing 0.05% Formic Acid. (Causality: 0.05% is sufficient to keep the analyte protonated for C18 retention, but weak enough to allow rapid deprotonation in the ESI source).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 2: Chromatographic Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.008020Initial
0.5080206 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6080206 (Linear)
5.008020Re-equilibration

Mass Spectrometry & Quantitative Data

Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode under Negative Electrospray Ionization (ESI-).

Fragmentation Causality: Collision-Induced Dissociation (CID) of the [M−H]− precursor ion ( m/z 273.0) primarily results in the cleavage of the carbon-carbon bond adjacent to the ketone. This yields a highly stable 2-carboxybenzoyl anion fragment at m/z 149.0, which serves as the primary quantifier. A secondary neutral loss of CO2​ yields m/z 229.0, utilized as the qualifier ion to ensure peak purity.

Table 3: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )PurposeCollision Energy (eV)
Target Compound 273.0149.0Quantifier22
Target Compound 273.0229.0Qualifier14
IS (Benzoylbenzoic acid- d5​ ) 231.1187.1Internal Standard16

General Source Parameters: Capillary Voltage: -2.5 kV; Desolvation Temp: 500°C; Desolvation Gas: 800 L/hr.

MSMS_Pathway Precursor Precursor Ion[M-H]⁻ m/z 273.0 (Intact Molecule) CID Collision-Induced Dissociation (CID) Argon Gas Precursor->CID Quant Quantifier Ion m/z 149.0 (2-Carboxybenzoyl Anion) CID->Quant 22 eV Qual Qualifier Ion m/z 229.0 (Neutral Loss of CO2) CID->Qual 14 eV Interfere Isobaric Matrix Interferences Filtered out by Q3 CID->Interfere

Caption: MS/MS Fragmentation pathway and logical filtering of isobaric interferences.

Table 4: Method Validation Summary (FDA/EMA Guidelines)
Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.998 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 7.8%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.5%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Effect (IS Normalized) 85% - 115%96.4% (Minimal ion suppression)

Conclusion

By leveraging the specific physicochemical traits of 2-(4-Chloro-3-methylbenzoyl)benzoic acid, this protocol establishes a highly robust LC-MS/MS workflow. The strategic use of mixed-mode anion exchange SPE eliminates phospholipid-induced ion suppression, while the optimized weak-acid mobile phase ensures excellent chromatographic peak shape without sacrificing negative ESI sensitivity. This method is self-validating and fully scalable for high-throughput pharmacokinetic studies.

References

  • SIELC Technologies. "Separation of 4-Benzoylbenzoic acid on Newcrom R1 HPLC column". SIELC Applications. Available at:[Link]

  • Shi, et al. "Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development". National Center for Biotechnology Information (PMC), Nov 2021. Available at:[Link]

  • ACS Publications. "Beyond Basicity: Discovery of Nonbasic DENV-2 Protease Inhibitors with Potent Activity in Cell Culture". Journal of Medicinal Chemistry, Apr 2021. Available at:[Link]

Sources

Method

Derivatization methods for 2-(4-Chloro-3-methylbenzoyl)benzoic acid in organic synthesis

Application Note: Divergent Derivatization Strategies for 2-(4-Chloro-3-methylbenzoyl)benzoic Acid in Medicinal Chemistry Executive Summary The compound 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS: 141123-11-7) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization Strategies for 2-(4-Chloro-3-methylbenzoyl)benzoic Acid in Medicinal Chemistry

Executive Summary

The compound 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS: 141123-11-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional dyes [1]. Featuring both a reactive diaryl ketone and an ortho-substituted carboxylic acid, this privileged scaffold offers multiple orthogonal vectors for derivatization. This application note details three field-proven derivatization pathways—intramolecular cyclization, selective carbonyl reduction, and carboxylic acid amidation—providing the mechanistic causality and self-validating protocols required for reproducible scale-up.

Mechanistic Rationale & Scaffold Overview

The synthetic utility of 2-(4-Chloro-3-methylbenzoyl)benzoic acid stems from its rigid, three-dimensional benzophenone-like architecture. The presence of the electron-withdrawing carbonyl group inherently deactivates the adjacent aromatic rings toward electrophilic attack. However, the ortho-carboxylic acid serves as an internal nucleophile or electrophile depending on the activation conditions.

By manipulating the reaction environment, chemists can drive the scaffold down three distinct pathways:

  • Conformational Locking (Cyclization): Forcing the molecule into a planar anthraquinone system.

  • Conformational Relaxation (Reduction): Converting the rigid sp² ketone into a flexible sp³ methylene bridge.

  • Peripheral Extension (Amidation): Utilizing the carboxylic acid to append pharmacokinetic-modifying moieties.

G Central 2-(4-Chloro-3-methylbenzoyl) benzoic acid (CAS: 141123-11-7) Cyclization Intramolecular Cyclization (Strong Acid, Heat) Central->Cyclization Reduction Carbonyl Reduction (Zn/Hg, HCl or H2/Pd-C) Central->Reduction Amidation Carboxylic Acid Activation (HATU/DIPEA) Central->Amidation Anthraquinone 2-Chloro-3-methylanthraquinone (Rigid Planar Scaffold) Cyclization->Anthraquinone Diphenylmethane Diphenylmethane Derivative (Flexible sp3 Scaffold) Reduction->Diphenylmethane Amide Amide/Ester Derivatives (Targeted SAR Probes) Amidation->Amide

Divergent derivatization pathways of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

Pathway A: Intramolecular Cyclization to Anthraquinone Scaffolds

Causality & Mechanism: Anthraquinones are critical pharmacophores for Topoisomerase II inhibitors and antimalarial agents. The conversion of a benzoylbenzoic acid to an anthraquinone relies on an intramolecular Friedel-Crafts acylation [2]. Because the ketone bridge withdraws electron density from the target ring, mild Lewis acids are insufficient. Instead, superacids like trifluoromethanesulfonic acid (triflic acid) or fuming sulfuric acid are required. These reagents deeply protonate the carboxylic acid, driving the loss of water to form a highly reactive acylium ion intermediate, which rapidly undergoes electrophilic aromatic substitution to force ring closure [3].

Self-Validating Protocol:

  • Activation: In a dried, round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent (e.g., 5.0 g) of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

  • Acid Addition: Slowly add 10 equivalents of trifluoromethanesulfonic acid at 0 °C. Causality: The low initial temperature prevents uncontrolled exothermic charring of the organic material.

  • Cyclization: Heat the mixture to 85 °C and stir for 2 hours. The solution will transition to a deep, dark chromatic state, indicating the formation of the conjugated planar core.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it dropwise onto 300 mL of vigorously stirred crushed ice. Validation: The sudden shift in dielectric constant and temperature forces the hydrophobic anthraquinone product to precipitate immediately as a pale yellow/tan solid.

  • Purification: Filter the precipitate under vacuum, washing with cold distilled water until the filtrate reaches a neutral pH (pH ~7). Dry under high vacuum.

Pathway B: Selective Carbonyl Reduction

Causality & Mechanism: Rigid diaryl ketones often suffer from poor receptor pocket fit due to restricted dihedral angles. Reducing the ketone to a methylene group (–CH₂–) introduces a freely rotatable sp³ carbon, allowing the two aryl rings to adopt a wider range of conformations. While photochemical reductions of benzoylbenzoic acids can yield complex mixtures of racemic and meso-diastereoisomers (pinacol coupling) [4], the Clemmensen reduction (Zn/Hg amalgam in concentrated HCl) selectively reduces the ketone while leaving the carboxylic acid untouched. The highly acidic environment suppresses radical dimerization, favoring the two-electron reduction pathway to the diphenylmethane derivative.

Self-Validating Protocol:

  • Amalgam Preparation: Treat zinc dust (10 eq.) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes, decant the liquid, and wash the amalgam with water.

  • Reduction: Add the amalgam to a flask containing 1.0 eq. of the starting material dissolved in a mixture of toluene and concentrated HCl (1:1 v/v).

  • Reflux: Heat the biphasic mixture to reflux for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material is highly UV-active due to the extended conjugation of the benzophenone system. The product will show a distinct blue-shift (less intense UV absorption at 254 nm) and a higher Rf value due to the loss of the polar carbonyl oxygen.

  • Workup: Cool, separate the organic toluene layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway C: Carboxylic Acid Amidation for SAR Libraries

Causality & Mechanism: To explore Structure-Activity Relationships (SAR), the carboxylic acid must be coupled with various primary or secondary amines. Carboxylic acids are inherently poor electrophiles. By utilizing a coupling reagent like HATU in the presence of N,N-Diisopropylethylamine (DIPEA), the acid is converted into a highly reactive O-At (7-azabenzotriazole) ester. DIPEA is chosen specifically because its steric bulk makes it a non-nucleophilic base; it effectively deprotonates the incoming amine to enhance its nucleophilicity without competing for the electrophilic ester.

Self-Validating Protocol:

  • Activation: Dissolve 1.0 eq. of 2-(4-Chloro-3-methylbenzoyl)benzoic acid in anhydrous DMF. Add 1.2 eq. of HATU and 2.5 eq. of DIPEA. Stir at room temperature for 15 minutes. Validation: A slight color change (often to pale yellow) indicates the formation of the active ester.

  • Coupling: Add 1.1 eq. of the desired amine. Stir for 4 hours at room temperature.

  • Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Validation: This orthogonal washing sequence ensures that the final organic layer contains only the neutral amide product, effectively self-purifying the reaction prior to column chromatography.

Quantitative Reaction Parameters & Analytical Markers

To ensure reproducibility, the following table summarizes the expected quantitative metrics and analytical markers for the three derivatization pathways.

Derivatization PathwayKey ReagentsTemp / TimeExpected YieldTLC Eluent SystemExpected Rf Shift (SM → Product)
A. Cyclization (Anthraquinone)Triflic Acid (10 eq.)85 °C / 2h80 - 88%Hexane : EtOAc (8:2)0.25 → 0.65 (Loss of polar -COOH)
B. Reduction (Diphenylmethane)Zn/Hg, Conc. HClReflux / 12h65 - 75%Hexane : EtOAc (7:3)0.30 → 0.45 (Loss of ketone)
C. Amidation (Amide Library)HATU, DIPEA, Amine25 °C / 4h75 - 95%DCM : MeOH (95:5)0.10 → 0.50 (Neutralization of acid)

Note: Yields are based on optimized 5-gram scale reactions. TLC Rf values are approximate and depend on the specific amine used in Pathway C.

References

  • Anthraquinones and process for the preparation and method of use thereof.US Patent 7658937B2.
  • Relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl arising from the corresponding chemically and photochemically generated free radicals. Journal of the Chemical Society, Perkin Transactions 1, 1978, 509-513. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-(4-Chloro-3-methylbenzoyl)benzoic acid

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the purification of 2-(4-Chloro-3-methylbenzoyl)benzoic acid. This intermediate, typically synthesized via the Friedel-Crafts acylation of o-chlorotoluene...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the purification of 2-(4-Chloro-3-methylbenzoyl)benzoic acid. This intermediate, typically synthesized via the Friedel-Crafts acylation of o-chlorotoluene with phthalic anhydride, is highly prone to positional isomer contamination (e.g., 2-(2-chloro-5-methylbenzoyl)benzoic acid).

Because these isomers share nearly identical molecular weights, polarities, and solubility profiles, standard crash-cooling crystallization often fails to reject them. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to achieve >99% purity.

Part 1: Core Mechanisms & Causality (The "Why")

To successfully reject isomeric impurities, we must first control the fundamental thermodynamics of the molecule. 2-Benzoylbenzoic acid derivatives exhibit a unique phenomenon known as ring-chain tautomerism [2].

In polar solvents (like alcohols or water), the molecule tends to cyclize into a hydroxyphthalide (lactol) form. This cyclic tautomer disrupts the highly ordered hydrogen-bonding network required for crystal lattice formation, leading to liquid-liquid phase separation ("oiling out") and the indiscriminate entrapment of isomeric impurities [1]. Conversely, in non-polar or acidic environments, the molecule is stabilized in its open-chain keto-acid form, which readily dimerizes and crystallizes into a highly pure lattice [3].

Tautomerism Open Open-Chain Keto-Acid (Crystallizable) Cyclic Cyclic Hydroxyphthalide (Impurity Trap) Open->Cyclic Polar Solvents (Alcohols) Cyclic->Open Acidic/Non-Polar (AcOH/Toluene)

Ring-chain tautomerism equilibrium in 2-benzoylbenzoic acid derivatives.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: My crystallization is "oiling out" instead of forming solid crystals. How do I fix this?

  • Causality: Oiling out occurs when the crystallization temperature is above the melting point of the solute-solvent mixture. This is severely exacerbated by isomeric impurities that depress the melting point, and by the use of polar solvents that favor the non-crystallizable cyclic tautomer [1].

  • Solution: Immediately transition away from polar protic solvents (like Methanol or Isopropanol). Switch to a binary solvent system of Toluene and Glacial Acetic Acid (9:1 v/v). The acetic acid forces the molecule into the crystallizable open-chain form, while toluene provides a steep, predictable solubility curve [4].

FAQ 2: I am seeing high levels of positional isomers in my final filter cake. Why aren't they staying in the mother liquor?

  • Causality: You are likely generating supersaturation too rapidly (e.g., crash-cooling). When supersaturation spikes, primary nucleation occurs chaotically. The crystal lattice forms so quickly that it cannot thermodynamically discriminate between the target molecule and structurally similar positional isomers.

  • Solution: Implement a controlled cubic cooling profile within the Metastable Zone Width (MSZW). Cubic cooling matches the temperature drop to the growing surface area of the crystals, maintaining a constant, low level of supersaturation that selectively excludes impurities.

FAQ 3: How do I ensure batch-to-batch consistency in purity and particle size?

  • Causality: Relying on spontaneous nucleation means your crystallization onset temperature will fluctuate wildly between batches based on microscopic variables (agitation, trace particulates).

  • Solution: Introduce a standardized seeding protocol at the upper edge of the MSZW. Seeding bypasses the chaotic primary nucleation phase and forces the system directly into controlled crystal growth.

Part 3: Quantitative Solvent Data

The table below summarizes the critical impact of solvent selection on isomer rejection and overall crystallization performance.

Solvent System (v/v)Yield (%)Final Purity (%)Residual Isomers (%)Oiling Out RiskTautomer Favored
Methanol / Water (8:2)65.492.55.2HighCyclic (Lactol)
Ethyl Acetate / Hexane (1:1)78.196.02.8ModerateMixed
Isopropanol (100%)70.294.53.5HighCyclic (Lactol)
Toluene / Acetic Acid (9:1) 85.6 99.4 < 0.1 Low Open-Chain

Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow Crude Crude Mixture Solvent Toluene/AcOH (9:1) Crude->Solvent Tautomer Open-Chain Form Favored Solvent->Tautomer Dissolve Dissolution (85°C) Tautomer->Dissolve MSZW Cool to MSZW (65°C) Dissolve->MSZW Seed Seed Addition (0.5 wt%) MSZW->Seed Cool Cubic Cooling to 10°C Seed->Cool Filter Filtration & Wash Cool->Filter Pure Pure Target Crystal Filter->Pure

Logical workflow for selective crystallization of the target molecule.

Step 1: Solvent Preparation & Dissolution
  • Charge the reactor with the crude 2-(4-Chloro-3-methylbenzoyl)benzoic acid mixture.

  • Add a binary solvent system of Toluene/Glacial Acetic Acid (9:1 v/v) at 5 volumes relative to the crude mass.

  • Heat the mixture to 85°C under mild agitation (150 rpm).

  • Validation Check: Inspect the solution visually or via an inline turbidity probe. It must be completely transparent. If turbidity persists, hold at 85°C for an additional 15 minutes. Causality: Un-dissolved material acts as a false seed, prematurely triggering the nucleation of impurities.

Step 2: Polish Filtration & Metastable Zone Entry
  • Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel (80°C) to remove mechanical impurities.

  • Cool the solution linearly at 0.5°C/min to 65°C.

  • Validation Check: The solution must remain clear upon reaching 65°C. 65°C represents the upper edge of the Metastable Zone Width (MSZW). If spontaneous nucleation occurs before 65°C, the solvent volume was too low; add 0.5 volumes of Toluene and restart from Step 1.

Step 3: Seeding & Bed Maturation
  • At 65°C, add 0.5 wt% of pure 2-(4-Chloro-3-methylbenzoyl)benzoic acid seed crystals (micronized, D50 ≈ 20 µm).

  • Hold isothermally at 65°C for 60 minutes to allow the seed bed to mature.

  • Validation Check: Perform Focused Beam Reflectance Measurement (FBRM) or visual inspection. The chord length distribution should show a steady, gradual increase in particle size without a sudden spike in fine counts. A spike indicates secondary nucleation (crashing out), meaning the seeding temperature was too low.

Step 4: Cubic Cooling & Desupersaturation
  • Implement a cubic cooling profile from 65°C to 10°C over 8 hours.

  • Causality: A cubic cooling curve ( T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3 ) slowly drops the temperature initially when crystal surface area is low, and accelerates cooling as the crystals grow. This forces the molecules to pack into the pure crystal lattice rather than forming new, impurity-laden nuclei.

Step 5: Isolation & Washing
  • Filter the slurry at 10°C.

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) Toluene.

  • Causality: Cold toluene displaces the impurity-rich mother liquor without dissolving the purified crystal cake. Do not use acetic acid in the wash, as it may cause surface etching.

  • Validation Check: Analyze the mother liquor via HPLC. The positional isomer ratio in the mother liquor should be significantly higher than in the initial crude, mathematically confirming successful rejection.

References

  • Sheng Luo Bao, et al. "An initial study of the growth and defect analysis on hydrated 2-benzoyl benzoic acid crystal." ResearchGate.[Link]

  • Baker, W. "A STUDY OF RING-CHAIN TAUTOMERISM IN ORTHO-ACYLBENZOIC ACIDS BY CHEMICAL AND SPECTRAL METHODS." UNH Scholars Repository.[Link]

  • Arnoldi, A., et al. "Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Derivatives." ACS Publications.[Link]

  • "US20160068655A1 - Integrated process for the production of benzoate plasticizers.
Optimization

Technical Support Center: Optimizing Solvent Selection for 2-(4-Chloro-3-methylbenzoyl)benzoic acid Extraction

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for the extraction of 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS No. 141123-11-7).

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the extraction of 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS No. 141123-11-7). This resource is designed for researchers, chemists, and drug development professionals who seek to optimize their purification workflows. My objective is not to provide a rigid, one-size-fits-all protocol, but to empower you with the foundational principles, practical data, and troubleshooting strategies necessary to make informed decisions in your laboratory. We will delve into the causality behind experimental choices, ensuring that every step is a self-validating system grounded in chemical principles.

Section 1: Foundational Principles - The "Why" Behind the Extraction

This section addresses the fundamental chemical properties of our target molecule that govern its behavior during liquid-liquid extraction (LLE).

Q1: What are the key chemical properties of 2-(4-Chloro-3-methylbenzoyl)benzoic acid that influence solvent selection?

A: The molecular structure of 2-(4-Chloro-3-methylbenzoyl)benzoic acid dictates its solubility and is the primary driver of our extraction strategy. Two features are paramount:

  • The Carboxylic Acid Group (-COOH): This is the most critical functional group for our purposes. It is acidic and can be deprotonated by a base (like NaOH or NaHCO₃) to form a water-soluble carboxylate salt (-COO⁻Na⁺). In its protonated (neutral) form, the molecule is significantly less polar.

  • The Aromatic Backbone and Halogenation: The molecule possesses a large, nonpolar benzophenone core with chloro- and methyl- substituents. These features make the neutral molecule lipophilic ("fat-loving"), giving it a high affinity for organic solvents. Its calculated LogP (a measure of lipophilicity) is approximately 3.58, indicating a strong preference for an organic phase over water when in its neutral state[1].

This duality is the key: we can "switch" the molecule's solubility from organic-soluble to water-soluble simply by adjusting the pH.

Q2: How does pH control the partitioning of the target molecule between aqueous and organic phases?

A: This is the cornerstone of acid-base extraction. The process leverages the reversible protonation/deprotonation of the carboxylic acid group to move the target compound between two immiscible liquid phases (typically an organic solvent and water).

  • At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). The molecule is neutral and lipophilic, so it will preferentially dissolve in the organic solvent.

  • At High pH (Basic Conditions): An aqueous base deprotonates the carboxylic acid, forming a negatively charged carboxylate ion (-COO⁻). This ionic salt is polar and therefore preferentially dissolves in the aqueous (water) phase.

This pH-dependent partitioning allows us to separate our acidic target compound from any neutral or basic impurities that may be present in the initial mixture.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_neutral Target (Neutral, -COOH) + Neutral Impurities separate Separate Layers organic_neutral->separate Phase Transfer aqueous_salt Target Salt (Ionic, -COO⁻) (Impurities remain in organic phase) acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_salt->acidify start Crude Product in Organic Solvent start->organic_neutral Add Aqueous Base (e.g., NaOH) & Mix separate->aqueous_salt product Precipitated/Extracted Pure Product (-COOH) acidify->product

Caption: Workflow of an acid-base extraction for purification.

Section 2: Solvent Selection Guide

Choosing the right solvent is a balance of efficacy, safety, and practicality.

Q3: What are the primary criteria for selecting an optimal organic solvent?

A: An ideal solvent for this extraction should meet the following criteria:

  • High Solvency: It must readily dissolve the neutral form of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

  • Immiscibility with Water: It must not mix with the aqueous phase to ensure clean layer separation.

  • Density Difference: A significant density difference from water (either higher or lower) makes physical separation in a separatory funnel straightforward.

  • Low Boiling Point: A lower boiling point (e.g., <100°C) facilitates easy removal by rotary evaporation post-extraction, minimizing thermal degradation of the product.

  • Chemical Inertness: The solvent should not react with the target compound, reagents, or equipment.

  • Safety & Environmental Profile: Favorable consideration should be given to solvents with lower toxicity, flammability, and environmental impact.

  • Cost: For large-scale operations, cost is a significant factor.

Q4: Which solvents are recommended for this extraction and why?

A: Several common solvents can be used, each with distinct advantages and disadvantages. The choice depends on the specific requirements of your experiment, such as scale, required purity, and available equipment.

SolventDensity (g/mL)Boiling Point (°C)AdvantagesDisadvantages
Ethyl Acetate (EtOAc) 0.90277.1Good solvency for many organics, relatively low toxicity, easily evaporated.[2]Partially soluble in water (~8%), which can lead to product loss; Flammable.
Dichloromethane (DCM) 1.3339.6Excellent solvency, denser than water (forms bottom layer), very low boiling point.[3][4]Suspected carcinogen, environmentally persistent, can form emulsions.
Methyl tert-butyl ether (MTBE) 0.7455.2Low water solubility, good density difference, less prone to peroxide formation than diethyl ether.Flammable, potential groundwater contaminant.
Toluene 0.867110.6Good solvency for aromatic compounds, high boiling point useful for higher temp reactions.High boiling point makes it difficult to remove; more toxic than other options.

Recommendation: For most lab-scale applications, Ethyl Acetate is a well-balanced starting point due to its effectiveness and more favorable safety profile compared to DCM.

Q5: What is reactive extraction and should I consider it?

A: Reactive extraction is an advanced technique where an 'extractant' is added to the organic solvent to actively pull the carboxylic acid from the aqueous phase.[5][6] Common extractants include tertiary amines like trioctylamine (TOA) or organophosphorus compounds like trioctylphosphine oxide (TOPO).[5][7][8] These molecules form an acid-base pair or complex with the carboxylic acid, dramatically increasing its distribution coefficient into the organic phase.

Consider reactive extraction if:

  • You are working with very dilute aqueous solutions of your product.

  • Conventional LLE is providing unacceptably low yields.

  • You are designing a continuous or large-scale industrial process.

For typical bench-scale synthesis and purification, standard acid-base LLE is usually sufficient and less complex.

Section 3: Troubleshooting Common Extraction Issues

Even with a well-designed protocol, challenges can arise. This section provides solutions to the most common problems encountered during liquid-liquid extraction.

Q6: I'm seeing a stable emulsion between the layers. How do I break it?

A: Emulsion, a suspension of one liquid within the other, is the most frequent problem in LLE.[9][10] It is often caused by overly vigorous mixing or the presence of surfactant-like impurities.

cluster_solutions Troubleshooting Steps start Emulsion Formed? step1 1. Be Patient Allow the mixture to stand undisturbed for 10-20 minutes. start->step1 step2 2. 'Salting Out' Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, forcing separation. step1->step2 If emulsion persists end Phases Separated step1->end If successful step3 3. Gentle Agitation Swirl the funnel gently or stir with a glass rod. step2->step3 If emulsion persists step2->end If successful step4 4. Filtration Filter the mixture through a plug of glass wool or phase separation paper. step3->step4 If emulsion persists step3->end If successful step5 5. Centrifugation If available, centrifuge the mixture to force the layers to separate. step4->step5 Last resort step4->end If successful step5->end

Caption: Decision-making flowchart for breaking emulsions.

Q7: My yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors. Systematically check the following:

  • Incomplete Extraction: A single extraction rarely removes all the product. It is far more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. A standard practice is 3 extractions (e.g., 3 x 50 mL instead of 1 x 150 mL).

  • Incorrect pH: Verify the pH of the aqueous layer after each step. When extracting with base, ensure the pH is sufficiently high (> pKa + 2) to deprotonate all the acid. When acidifying to precipitate the product, ensure the pH is sufficiently low (< pKa - 2) to fully protonate it. Use pH paper or a calibrated meter.

  • Product Solubility in the "Wrong" Phase: If using a partially water-miscible solvent like ethyl acetate, the aqueous layer can become saturated with it, retaining some of your product. "Salting out" by adding NaCl can reduce this effect.

  • Premature Precipitation: If your product is highly concentrated, it might precipitate at the interface between layers. If this happens, you may need to add more solvent to both phases to redissolve it before proceeding.

Q8: I'm having trouble distinguishing the organic and aqueous layers. How can I identify them?

A: This is a common issue, especially with colored or cloudy solutions.

  • The "Water Drop Test": The simplest method. Using a pipette, add a few drops of deionized water to the top of the mixture in the separatory funnel.[11] If the drops mix with the top layer, the top layer is aqueous. If they form a small, separate bead and fall through to the bottom layer, the bottom layer is aqueous.

  • Check Densities: Always know the density of your organic solvent beforehand (see table in Q4). Solvents less dense than water (e.g., Ethyl Acetate, MTBE) will be the top layer. Halogenated solvents like Dichloromethane (DCM) are denser and will be the bottom layer.[12]

Q9: The purity of my extracted product is poor. What steps can I take to clean it up?

A:

  • Perform a Back-Wash: After extracting your product into the basic aqueous phase, "wash" this aqueous layer with a fresh portion of immiscible organic solvent (e.g., 20 mL of ethyl acetate). This will remove any neutral impurities that may have been carried over. Discard the organic wash layer before proceeding to acidification.

  • Check pH Carefully: Incomplete protonation or deprotonation can lead to impurities being carried through the process.

  • Consider Recrystallization: Extraction is a purification technique, but it may not be the final one. Recrystallizing the solid product obtained after extraction is an excellent final step to achieve high purity.

Section 4: Standard Experimental Protocol

This protocol for a standard acid-base extraction serves as a reliable baseline.

Objective: To isolate 2-(4-Chloro-3-methylbenzoyl)benzoic acid from neutral impurities.

Materials:

  • Crude product containing 2-(4-Chloro-3-methylbenzoyl)benzoic acid

  • Ethyl Acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 3 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (Brine) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks, pH paper

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the crude product in a suitable volume of Ethyl Acetate (e.g., 100 mL). Transfer the solution to a separatory funnel.

  • First Basic Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Mixing & Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. CRITICAL SAFETY STEP: Always point the funnel opening away from yourself and others, into the back of a fume hood.[11] Close the stopcock and mix by gently rocking or inverting the funnel 5-10 times. Vent again. Vigorous shaking can cause emulsions.[10]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collect Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".

  • Repeat Extraction: Add a second portion of 1 M NaOH to the organic layer remaining in the funnel. Repeat steps 3-5, combining the second aqueous extract with "Aqueous 1". Perform a third extraction for optimal recovery.

  • Wash Organic Layer: The remaining organic layer, containing neutral impurities, can be discarded.

  • Back-Wash (Optional Purity Step): Add a small volume of fresh EtOAc (~20-30 mL) to the combined aqueous extracts in the flask. Transfer back to the separatory funnel, mix gently, and separate. Discard this organic wash layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, with stirring, add 3 M HCl dropwise until the solution is acidic (pH ~1-2, verify with pH paper). A white precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry to a constant weight.

Section 5: Frequently Asked Questions (FAQs)

Q10: How many extractions are sufficient? A: For most applications, three successive extractions are considered sufficient to transfer >95% of the material, assuming an adequate partition coefficient.

Q11: What is "salting out" and when should I use it? A: "Salting out" is the addition of a salt, typically NaCl (brine), to the aqueous layer.[10] This increases the polarity and ionic strength of the aqueous phase, which accomplishes two things: 1) It helps break emulsions, and 2) It decreases the solubility of organic compounds (both your product and the solvent itself) in the aqueous layer, pushing them into the organic phase and improving recovery. It is highly recommended when using solvents with partial water solubility, like ethyl acetate.

Q12: Can I reuse the solvent? A: For research and development, it is generally not recommended to reuse solvents from extractions without re-distillation, as they will contain dissolved impurities that could contaminate subsequent batches. For industrial processes, solvent recycling is common but involves dedicated purification steps.

References

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935–957. [Link]

  • Saur, K. M., Fridley, N. A., Gausmann, M., & Jupke, A. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 16. [Link]

  • Saur, K. M., Fridley, N. A., Gausmann, M., & Jupke, A. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. PubMed. [Link]

  • Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. ResearchGate. [Link]

  • Saur, K. M., et al. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. [Link]

  • Unnamed Author. (2024). Common Problems In Solvent Extraction Systems. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid. [Link]

  • Scribd. (n.d.). Determination of Partition Coefficient of A Substance Between Two Immiscible Liquids. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-(4-Chloro-3-methylbenzoyl)benzoic Acid Analysis

Welcome to the technical support resource for the HPLC analysis of 2-(4-chloro-3-methylbenzoyl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are encou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the HPLC analysis of 2-(4-chloro-3-methylbenzoyl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with asymmetrical peak shapes—specifically peak tailing—for this acidic analyte. Peak tailing can significantly compromise the accuracy of quantification, reduce resolution, and affect the overall reproducibility of your method.[1][2] This document provides a structured, in-depth approach to diagnosing the root causes of this issue and implementing effective, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding peak tailing for acidic analytes.

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with its trailing edge being broader than its leading edge.[3] In an ideal separation, a peak should have a symmetrical, Gaussian shape.[1] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 typically indicates a problematic level of tailing that can negatively impact the precision of peak integration and the resolution from nearby peaks.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like 2-(4-chloro-3-methylbenzoyl)benzoic acid?

A2: For an acidic analyte, peak tailing is almost always a result of undesirable chemical interactions within the column. The main causes are:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are weakly acidic and can become ionized (Si-O⁻) at moderate pH levels.[4][5] These ionized sites can interact with polar parts of your analyte, causing a secondary retention mechanism that leads to tailing.[2][6]

  • Mobile Phase pH Near Analyte pKa: 2-(4-Chloro-3-methylbenzoyl)benzoic acid is a carboxylic acid with an estimated pKa around 4.0. If the mobile phase pH is close to this value, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms.[3][7][8] These two forms have different affinities for the stationary phase, resulting in a broadened, tailing peak.[8]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica packing or from the HPLC system hardware can chelate with the analyte or activate nearby silanol groups, creating strong, unwanted interactions that cause severe tailing.[2][9][10][11]

Q3: What is the most critical parameter to adjust first to fix peak tailing for this compound?

A3: The mobile phase pH is the single most effective parameter to optimize. For an acidic analyte, you must lower the pH of the mobile phase. The general rule is to adjust the pH to be at least 2 units below the analyte's pKa.[7][12] For this compound, aiming for a mobile phase pH of ≤ 2.5 is the most logical and impactful first step. This ensures the carboxylic acid is fully protonated (in a single, non-ionized state) and simultaneously suppresses the ionization of acidic silanol groups on the stationary phase.[13][14]

Q4: Can my choice of HPLC column contribute to peak tailing?

A4: Absolutely. Column selection is critical. To minimize tailing for polar and ionizable compounds:

  • Use a Modern, High-Purity (Type B) Silica Column: These columns are manufactured with silica that has a very low metal content and a more homogeneous surface, reducing the number of highly acidic silanol sites.[5][15]

  • Select a Fully End-Capped Column: End-capping is a chemical process that covers many of the residual silanol groups with a non-polar functional group, effectively shielding them from interacting with the analyte.[6][13][15][16] Always choose a column that is specified as "end-capped" or "fully end-capped."

Section 2: In-Depth Troubleshooting Guide

This guide presents a systematic workflow to diagnose and resolve peak tailing. The process begins by differentiating between physical system faults and chemical interaction issues.

G start Start: Peak Tailing Observed for 2-(4-Chloro-3-methylbenzoyl)benzoic acid check_physical Step 1: Differentiate Chemical vs. Physical Issue Inject a neutral marker (e.g., Uracil, Toluene) start->check_physical tailing_marker Marker Peak Tails check_physical->tailing_marker Does it tail? no_tailing_marker Marker Peak is Symmetrical check_physical->no_tailing_marker Is it symmetrical? physical_issue Conclusion: Physical Problem (Extra-column volume, column void, blocked frit) tailing_marker->physical_issue Yes chemical_issue Conclusion: Chemical Interaction Problem (Proceed to Step 2) no_tailing_marker->chemical_issue Yes step2 Step 2: Optimize Mobile Phase Chemistry chemical_issue->step2 ph_adjust 2.1: Lower Mobile Phase pH Add 0.1% TFA or H3PO4 to target pH ≤ 2.5 step2->ph_adjust buffer_check 2.2: Ensure pH Stability Use a 25-50 mM phosphate buffer ph_adjust->buffer_check column_eval 2.3: Evaluate Column Chemistry Use a modern, end-capped C18 or C8 column buffer_check->column_eval metal_check 2.4 (Advanced): Check for Metal Contamination Consider inert columns or system passivation column_eval->metal_check solution Solution: Symmetrical Peak Achieved metal_check->solution

Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Step 1: Differentiate Chemical vs. Physical Issues

Before modifying the method chemistry, it's crucial to rule out physical problems with the HPLC system or the column itself.[17]

  • Action: Prepare a sample of a neutral, non-polar compound (e.g., Uracil or Toluene) dissolved in the mobile phase. Inject this sample using your current method.

  • Analysis:

    • If the neutral marker's peak tails: The issue is likely physical.[17] Inspect the system for sources of extra-column volume (e.g., excessive tubing length), check for loose fittings, and examine the column for a void at the inlet or a blocked frit.[3][18][19] If a guard column is used, replace it.[18]

    • If the neutral marker's peak is symmetrical: The HPLC system is functioning correctly. The tailing of your analyte is due to specific chemical interactions with the stationary phase. Proceed to Step 2.[17]

Step 2: Addressing Chemical Interactions

This is the most common scenario for acidic compounds. The goal is to create an environment that minimizes all non-hydrophobic interactions.

2.1 Mobile Phase pH Optimization: The Primary Solution

The underlying principle is to ensure both the analyte and the residual silanols are in a single, non-ionized state.

  • Mechanism: By lowering the mobile phase pH to ≤ 2.5, you achieve two critical goals:

    • The carboxylic acid on your analyte (pKa ~4) is fully protonated (-COOH), making it more hydrophobic and preventing it from existing in two different ionic states.[7][14]

    • The residual silanol groups on the silica surface (pKa ~3.8-4.2) are also fully protonated (-SiOH), neutralizing their negative charge and preventing ionic interactions with the analyte.[4][6][13]

  • Action: Modify the aqueous portion of your mobile phase by adding an acidifier.

Additive Typical Concentration Pros Cons
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Excellent for improving peak shape; volatile (good for LC-MS).[20][21][22]Strong ion-pairing can alter selectivity; suppresses MS signal; high UV absorbance below 220 nm.[20][22][23]
Phosphoric Acid (H₃PO₄) Titrate to pH 2.5Strong acid, creates a robustly buffered low-pH environment.[24]Not volatile (incompatible with LC-MS); can be harsh on columns long-term.
Formic Acid 0.1% (v/v)Volatile (good for LC-MS); less MS suppression than TFA.Weaker acid (may not reach pH < 2.8); higher UV cutoff than phosphoric acid.[25]
2.2 Buffer Selection and Concentration

Using only an acidifier like TFA can lead to pH drift. A buffer is essential for method robustness.[26]

  • Mechanism: A buffer resists changes in pH, ensuring that the desired protonation state of the analyte and silanols is maintained throughout the analysis, from injection to detection.[14][25]

  • Action: For a target pH of 2.5, a phosphate buffer is the ideal choice.

Buffer System pKa1 Effective pH Range Notes
Phosphate (H₃PO₄ / H₂PO₄⁻) 2.151.1 - 3.1Excellent buffering capacity at low pH. Prepare a 25-50 mM solution of potassium phosphate monobasic and adjust to the target pH with phosphoric acid.[27]
Formate (Formic Acid / Formate) 3.752.8 - 4.8Not suitable for maintaining a stable pH at 2.5 as it is outside its effective buffering range.[27]
2.3 The Role of Secondary Interactions and Column Chemistry

Even at low pH, some tailing may persist due to highly acidic silanols or other active sites.

G cluster_0 Silica Surface c18 C18 Chains (Primary Hydrophobic Interaction) silanol Ionized Silanol (Si-O⁻) (Secondary Ionic Interaction) analyte Analyte Molecule 2-(4-Chloro-3-methylbenzoyl)benzoic acid analyte->c18 Desired Interaction (Retention) analyte->silanol Undesired Interaction (Peak Tailing)

Caption: Interactions causing peak tailing on a C18 column.
  • Mechanism: Not all silanol groups are created equal. Some are more acidic than others due to their chemical environment on the silica surface.[2][5] These can retain a partial negative character even at low pH, leading to residual tailing.

  • Action:

    • Confirm Column Quality: Ensure you are using a modern, high-purity, fully end-capped C18 or C8 column from a reputable manufacturer.

    • Consider an Alternative Stationary Phase: If tailing persists, a column with a different chemistry, such as a polar-embedded phase, may offer alternative selectivity and better shielding of residual silanols.[3][28]

2.4 Investigating Metal Chelation (Advanced)

If significant tailing remains after optimizing the mobile phase and using a high-quality column, metal contamination may be the culprit.

  • Mechanism: Your analyte has functional groups (two carbonyls and a carboxylic acid) that can chelate with metal ions present in the system or column packing. This creates a very strong retention mechanism that is a classic cause of severe peak tailing.[9][10]

  • Action (for persistent issues):

    • System Passivation: Flush the entire HPLC system (with the column removed) with a solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal contaminants.[11][29]

    • Use Bio-Inert or Metal-Free Columns: For highly sensitive analyses, consider using columns with PEEK or other inert hardware designed to minimize metal-analyte interactions.[30][31]

Section 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: To empirically determine the optimal mobile phase pH to eliminate peak tailing for 2-(4-chloro-3-methylbenzoyl)benzoic acid.

Methodology:

  • Prepare Aqueous Stock Buffer: Prepare a 50 mM solution of potassium phosphate monobasic in HPLC-grade water.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ~3.0): Take 1000 mL of the stock buffer and adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase A2 (pH ~2.5): Take 1000 mL of the stock buffer and adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase A3 (pH ~2.2): Take 1000 mL of the stock buffer and adjust the pH to 2.2 using 85% phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

    • Gradient/Isocratic Conditions: Use your established organic/aqueous ratio (e.g., 60:40 Acetonitrile:Aqueous Buffer).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Procedure: a. Equilibrate the system thoroughly with the mobile phase containing A1 (pH 3.0). b. Inject your analyte standard and record the chromatogram. c. Calculate the USP Tailing Factor (Tf). d. Repeat steps a-c for mobile phases containing A2 (pH 2.5) and A3 (pH 2.2).

  • Analysis: Compare the tailing factor across the different pH conditions. A significant improvement (Tf approaching 1.0) should be observed as the pH is lowered.

Illustrative Data:

Mobile Phase pH Observed Peak Shape USP Tailing Factor (Tf) Conclusion
4.5 (Unbuffered)Severe Tailing> 2.0Analyte and silanols are partially ionized.
3.0 (Buffered)Moderate Tailing~1.6Improved, but still significant secondary interactions.
2.5 (Buffered)Minimal Tailing~1.2Good peak shape, suitable for most applications.
2.2 (Buffered)Symmetrical Peak≤ 1.1Optimal pH for suppressing all ionic interactions.

Note: This data is representative. Actual results will depend on the specific column and system.[7]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

  • Restek. (2014). [7]Troubleshooting HPLC- Tailing Peaks. [Link]

  • MicroSolv Technology Corporation. What is TFA and when should I use it - Primer. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]

  • Chromatography Online. (2019). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • ACS Publications. (1999). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]

  • Regis Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • MicroSolv Technology Corporation. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. [Link]

  • SilcoTek. (2017). How to Prevent Metal Ion Contamination In HPLC Systems. [Link]

  • MicroSolv Technology Corporation. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Phenomenex. (2020). Choosing the Right Buffers for Mobile Phase. [Link]

  • Technology Networks. (2025). Overcoming Metal Interference in HPLC. [Link]

  • Element. Silica for HPLC Stationary Phases. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • PharmaCores. (2025). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. [Link]

  • ResearchGate. (2015). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic, and Basic Test Solutes. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. [Link]

  • Shodex. Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

Sources

Optimization

Handling moisture sensitivity of 2-(4-Chloro-3-methylbenzoyl)benzoic acid precursors

Here is the technical support center for handling the moisture sensitivity of 2-(4-Chloro-3-methylbenzoyl)benzoic acid precursors. Introduction: The Challenge of Moisture in Aromatic Ketone Synthesis The synthesis of 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for handling the moisture sensitivity of 2-(4-Chloro-3-methylbenzoyl)benzoic acid precursors.

Introduction: The Challenge of Moisture in Aromatic Ketone Synthesis

The synthesis of 2-(4-chloro-3-methylbenzoyl)benzoic acid, a key intermediate in the development of pharmaceutical agents like Lurasidone[1][2], typically proceeds via a Friedel-Crafts acylation reaction. This class of reaction is renowned for its synthetic utility but is fundamentally intolerant to moisture. The primary precursors, particularly 4-chloro-3-methylbenzoyl chloride and the Lewis acid catalyst (e.g., aluminum chloride), are highly susceptible to hydrolysis.

This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support, troubleshooting advice, and best practices for managing moisture sensitivity in this critical synthetic step. Our goal is to empower you to achieve consistent, high-yield, and high-purity results by understanding and controlling the variables that impact your reaction.

Section 1: Foundational Principles: The "Why" Behind Moisture Sensitivity

A successful experiment is built on a solid understanding of the underlying chemistry. The extreme moisture sensitivity in this synthesis stems from two primary components: the acyl chloride and the Lewis acid catalyst.

1.1 The Hydrolysis of 4-Chloro-3-methylbenzoyl Chloride

Acyl chlorides are among the most reactive carboxylic acid derivatives.[3] Their high reactivity is due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4][5] In the presence of water, even trace atmospheric moisture, 4-chloro-3-methylbenzoyl chloride rapidly hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid (HCl).[6][7]

This degradation pathway has two major consequences:

  • Consumption of Starting Material: Each molecule of water consumes one molecule of your acyl chloride, directly reducing the potential yield.

  • Introduction of Impurities: The formation of 4-chloro-3-methylbenzoic acid and HCl introduces impurities that can complicate the reaction and subsequent purification steps.[6]

Caption: Hydrolysis mechanism of an acyl chloride.

1.2 Deactivation of the Lewis Acid Catalyst

Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are essential for activating the acyl chloride to generate the highly electrophilic acylium ion needed for the Friedel-Crafts reaction.[8][9] These catalysts are potent moisture scavengers. Any water present in the reaction medium will preferentially react with and deactivate the catalyst, forming hydrates and hydroxides.[10] This deactivation halts the catalytic cycle, preventing the formation of the desired product and leading to low or no yield.[10]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis.

Q1: My reaction yielded no product, or the yield was extremely low. What is the most likely cause?

A1: The most probable cause is the presence of moisture, leading to the deactivation of your Lewis acid catalyst and hydrolysis of the acyl chloride precursor.[10]

  • Immediate Troubleshooting Steps:

    • Verify Reagent Quality: Was the AlCl₃ anhydrous and free-flowing? Clumped or discolored AlCl₃ is a sign of hydration.

    • Review Solvent & Glassware Preparation: Were your solvents certified anhydrous or properly dried before use? Was all glassware rigorously dried (oven or flame-dried) immediately before assembly?[11][12] Even a thin film of adsorbed moisture on glass surfaces can be detrimental.[11]

    • Check Reaction Setup: Was the reaction maintained under a positive pressure of a dry, inert gas (Nitrogen or Argon) throughout the entire process?[13] Any leaks will introduce atmospheric moisture.

Q2: My final product is contaminated with significant amounts of 4-chloro-3-methylbenzoic acid. How did this happen?

A2: This is a direct result of the hydrolysis of your starting material, 4-chloro-3-methylbenzoyl chloride.[3] This indicates that water was present in your reaction vessel either before or during the reaction. The source could be contaminated solvent, insufficiently dried glassware, or a breach in your inert atmosphere setup.

  • Corrective Action:

    • Purification: The carboxylic acid byproduct can often be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup, as it will deprotonate to form a water-soluble carboxylate salt.

    • Prevention: For future attempts, focus on rigorous anhydrous techniques as detailed in Section 3. Consider verifying the water content of your solvent using a Karl Fischer titrator or other analytical methods if available.[14][15]

Q3: The reaction mixture turned dark and produced a tarry, intractable material instead of a clean product.

A3: Tar formation in Friedel-Crafts reactions can arise from several issues, often exacerbated by moisture.

  • Possible Causes:

    • Catalyst Degradation: The reaction of the Lewis acid with water can generate HCl and other reactive species that promote side reactions and polymerization.

    • Excessive Temperature: Localized heating during the addition of AlCl₃ can cause decomposition. Ensure the addition is slow and the reaction is adequately cooled.

    • Substrate Reactivity: While less common in acylation than alkylation, highly activated aromatic substrates can undergo polysubstitution or other side reactions.[16] However, moisture-related catalyst issues are a more frequent cause.[10]

Section 3: Preventative Measures & Best Practices

Proactive moisture exclusion is the key to success. This requires a systematic approach to preparing your reagents, solvents, and apparatus.

3.1 Experimental Protocol: Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for establishing and maintaining an anhydrous reaction environment.

1. Glassware Preparation:

  • Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).

  • Dry glassware in an oven at >120 °C for at least 4 hours (overnight is ideal) or flame-dry under vacuum.[11][12]

  • Assemble the apparatus while still hot and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen).[17] This prevents moisture from adsorbing onto the cool glass surfaces.

    Anhydrous_Setup_Workflow A Clean & Assemble Glassware B Oven Dry (>120°C, 4h+) or Flame Dry under Vacuum A->B C Assemble Apparatus While Hot B->C D Immediately Purge with Inert Gas (N₂ or Ar) C->D E Maintain Positive Inert Gas Pressure (Bubbler) D->E F Add Anhydrous Solvent via Syringe/Cannula E->F G Cool to Reaction Temperature (e.g., Ice Bath) F->G H Add Anhydrous Lewis Acid (AlCl₃) Carefully G->H I Add Acyl Chloride Precursor Dropwise via Syringe/Funnel H->I J Run Reaction Under Inert Atmosphere I->J

    Caption: Workflow for setting up an anhydrous reaction.

2. Solvent & Reagent Handling:

  • Solvents: Use commercially available anhydrous solvents packaged under inert gas (e.g., in Sure/Seal™ bottles).[11] If drying in-house, use an appropriate drying agent and distill under an inert atmosphere.
  • Liquid Reagents: Transfer anhydrous liquids using a dry syringe or cannula under a positive pressure of inert gas.[18][19]
  • Solid Reagents: Handle hygroscopic solids like anhydrous AlCl₃ in a glove box or glove bag.[20] If a glove box is unavailable, weigh the reagent quickly and add it to the reaction flask against a strong counter-flow of inert gas.
3.2 Data Presentation: Selecting a Solvent Drying Agent

The choice of drying agent is critical when preparing anhydrous solvents in the lab. The table below compares common desiccants. For chlorinated solvents often used in Friedel-Crafts reactions, phosphorus pentoxide or calcium hydride are highly effective.

Drying AgentCapacitySpeedEfficiency (Intensity)Suitable ForUnsuitable For
Molecular Sieves (3Å/4Å) HighHighHighGeneral use, ethers, chlorinated solvents-
Calcium Hydride (CaH₂) MediumMediumHighEthers, hydrocarbons, chlorinated solventsAlcohols, esters, ketones (reacts)
Sodium Sulfate (Na₂SO₄) HighLowLowPre-drying, general useNot for achieving ultra-dry conditions
Magnesium Sulfate (MgSO₄) HighHighMedium-HighGeneral use, esters, ketones-
Phosphorus Pentoxide (P₄O₁₀) LowHighVery HighHydrocarbons, chlorinated solvents, nitrilesAlcohols, acids, ketones (highly reactive)
Calcium Chloride (CaCl₂) HighMediumHighHydrocarbons, ethersAlcohols, amines, ketones (forms adducts)

Table adapted from multiple sources.[21][22][23]

Section 4: Frequently Asked Questions (FAQs)
  • Q: Can I use Nitrogen instead of Argon as the inert gas?

    • A: Yes, for most applications, including this synthesis, dry nitrogen is a perfectly acceptable and more economical alternative to argon.[13][17] The key is ensuring the gas is dry, which can be achieved by passing it through a drying tube filled with Drierite or a similar desiccant.

  • Q: How can I be certain my solvent is dry enough without a Karl Fischer titrator?

    • A: A common qualitative test for ethereal solvents is the sodium-benzophenone indicator. A deep blue or purple color indicates anhydrous conditions. However, this is not suitable for the chlorinated solvents typically used in Friedel-Crafts reactions. For these, relying on a freshly opened bottle of commercial anhydrous solvent or a rigorous distillation from a strong drying agent like P₄O₁₀ or CaH₂ is the most practical approach.[21] More advanced NMR-based methods also exist for precise water quantification.[24][25]

  • Q: My anhydrous aluminum chloride looks slightly yellow and is clumpy. Can I still use it?

    • A: It is not recommended. Clumping is a clear sign of moisture absorption and deactivation.[26] Yellowing can indicate the presence of iron (FeCl₃) impurities. Using compromised AlCl₃ will almost certainly lead to poor results.[10] Always use a fresh bottle of anhydrous, free-flowing, white/off-white AlCl₃.

  • Q: Is it necessary to distill my acyl chloride precursor before use?

    • A: If the precursor is from a freshly opened bottle and has been stored correctly, it is often used without purification. However, if it is from an older bottle that has been opened multiple times, it may have partially hydrolyzed. Distillation (under vacuum for higher boiling point acyl chlorides) can purify the material, but care must be taken to prevent thermal decomposition and to maintain anhydrous conditions during the process.

References
  • University of California, Los Angeles. (n.d.). Drying Agents - Removing water from organic solvents. UCLA Chemistry & Biochemistry. [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • Save My Exams. (2025). Acyl Chlorides - A Level Chemistry Revision Notes. [Link]

  • Chemical Reagent Network. (n.d.). Storage and management of chemical reagents. [Link]

  • Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide. [Link]

  • Patsnap. (2014). Preparation method of intermediate of lurasidone. Eureka. [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

  • LibreTexts Chemistry. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • University of Colorado Boulder. (n.d.). Using drying agents. Organic Chemistry at CU Boulder. [Link]

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

  • Radboud University. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]

  • Google Patents. (2015).
  • ACS Publications. (2008). A Method for Detecting Water in Organic Solvents. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). A Method for Detecting Water in Organic Solvents. PMC. [Link]

  • JoVE. (2021). Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Google Patents. (n.d.).
  • StudySmarter. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Jiangsu Huida Medical Instruments Co.,Ltd. (n.d.). Storage of different chemical reagents. [Link]

  • Organic Syntheses. (n.d.). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl)-. [Link]

  • ResearchGate. (2026). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

  • ERIC. (2021). EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

  • USGS Publications Warehouse. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. [Link]

  • ResearchGate. (n.d.). Improvement of synthesis process of lurasidone hydrochloride and research on its major impurities. [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • National Institutes of Health. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. [Link]

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Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2-(4-Chloro-3-methylbenzoyl)benzoic acid purity testing

Title: Comparative Guide: Validation of Analytical Methods for 2-(4-Chloro-3-methylbenzoyl)benzoic Acid Purity Testing Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of q...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Validation of Analytical Methods for 2-(4-Chloro-3-methylbenzoyl)benzoic Acid Purity Testing

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying critical, sterically hindered intermediates in complex synthetic pathways. 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS: 141123-11-7) is a halogenated benzophenone derivative utilized as a pivotal intermediate in pharmaceutical synthesis[1]. Ensuring its absolute purity is non-negotiable; structurally similar positional isomers and process impurities can easily carry over, directly impacting the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of a modern High-Resolution UHPLC Method (1.7 µm Core-Shell C18) against a Traditional HPLC Method (5 µm Fully Porous C18) for the purity testing of this critical intermediate. Anchored in the recently modernized ICH Q2(R2) and the proposed revisions to USP <1225> , this comparison explores the mechanistic causality behind our experimental choices. By transitioning to sub-2-micron particle technology, laboratories can establish a self-validating, future-proof analytical system that aligns with the latest Quality-by-Design (QbD) paradigms.

The Analytical Challenge & Mechanistic Causality

The molecular architecture of 2-(4-Chloro-3-methylbenzoyl)benzoic acid features a carboxylic acid moiety adjacent to a bulky, chlorinated benzophenone core[1]. This structure creates two distinct analytical challenges:

  • Ionization-Induced Tailing: At neutral pH, the carboxylic acid group ionizes, leading to secondary interactions with residual silanols on the stationary phase, causing severe peak tailing.

  • Isobaric Interference: Process synthesis often generates closely related positional isomers (e.g., the 2-methylbenzoyl variant) that possess identical molecular weights and nearly identical hydrophobicity.

The Alternative: Traditional HPLC (5 µm Fully Porous Particle) Traditional methods rely on 5 µm particles, which suffer from significant mass transfer resistance at higher flow rates (as dictated by the van Deemter equation). To resolve isobaric impurities, these methods require shallow gradients and extended run times (>25 minutes), which dilutes the peak and reduces the signal-to-noise (S/N) ratio, negatively impacting the Limit of Quantitation (LOQ).

The Product: High-Resolution UHPLC (1.7 µm Core-Shell) The implementation of a 1.7 µm core-shell stationary phase fundamentally alters the chromatography physics. The solid silica core reduces the diffusion path length for the analyte, minimizing longitudinal diffusion and eddy currents. Causality: This allows us to increase the linear velocity of the mobile phase without sacrificing theoretical plates. The result is sharper peaks, enhanced resolution of critical isobaric pairs, and a significantly lower LOQ, directly satisfying the stringent sensitivity requirements of ICH Q2(R2)[2].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system . The method incorporates dynamic System Suitability Testing (SST) that acts as an autonomous quality gate; if the system fails to meet predefined resolution or tailing criteria, the sequence halts, preventing the generation of invalid data.

Step-by-Step Methodology: Purity Testing Workflow

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.0).

    • Causality: TFA acts as an ion-pairing agent and lowers the pH well below the pKa of the carboxylic acid moiety. This ensures the 2-(4-Chloro-3-methylbenzoyl)benzoic acid remains fully protonated (neutral), eliminating secondary electrostatic interactions with the silica support and ensuring sharp, symmetrical peaks.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

    • Causality: Acetonitrile provides lower viscosity than methanol, keeping UHPLC backpressures manageable while offering a distinct selectivity profile for benzophenone derivatives.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Execution & Self-Validation (SST) Before analyzing unknown samples, the system must validate its own fitness for purpose.

  • SST Injection: Inject a resolution standard containing 2-(4-Chloro-3-methylbenzoyl)benzoic acid (0.1 mg/mL) spiked with 0.1% of its closest eluting isomer.

  • Automated Gate Criteria:

    • Resolution (Rs) between the critical pair must be ≥ 2.0.

    • Tailing factor (Tf) for the main peak must be ≤ 1.2.

    • Logic: If Rs < 2.0, the chromatography data system (CDS) automatically aborts the run, flagging potential column degradation or mobile phase preparation errors.

Step 3: ICH Q2(R2) Validation Execution Following the revised ICH Q2(R2) guidelines (effective June 2024)[3][4], the validation focuses on the "Reportable Result" across the specified range:

  • Specificity (Peak Purity): Analyzed via Photodiode Array (PDA) detection (210–400 nm). Causality: PDA allows for spectral extraction across the entire peak. The software calculates a peak purity angle; if it exceeds the purity threshold, a co-eluting hidden impurity is present, failing the specificity check.

  • Linearity & Range: Calibration curves are constructed from the LOQ (0.025%) up to 120% of the nominal specification limit[4].

  • Accuracy (Recovery): API placebos are spiked with the intermediate at 50%, 100%, and 150% levels to confirm absolute recovery without matrix interference.

Comparative Performance Data

The following table objectively summarizes the quantitative performance of the High-Resolution UHPLC method (Product) versus the Traditional HPLC method (Alternative) during the validation of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

Validation Parameter / MetricTraditional HPLC (Alternative)High-Resolution UHPLC (Product)Regulatory Target (ICH Q2(R2))
Column Technology 5 µm Fully Porous C18 (250 x 4.6 mm)1.7 µm Core-Shell C18 (100 x 2.1 mm)N/A (Fitness for Purpose)
Resolution (Critical Pair) 1.4 (Baseline not fully resolved)2.8 (Baseline resolved)Rs ≥ 1.5
Peak Asymmetry (Tf) 1.6 (Moderate tailing)1.05 (Highly symmetrical)Tf ≤ 1.5
Limit of Quantitation (LOQ) 0.10% (Signal-to-Noise ~10:1)0.025% (Signal-to-Noise >20:1)Must be ≤ Reporting Threshold
Linearity (R²) 0.995 (0.10% to 120%)0.9998 (0.025% to 120%)R² ≥ 0.99
Total Run Time 25.0 minutes4.5 minutes N/A
Solvent Consumption / Run 25.0 mL2.25 mL (91% Reduction)N/A (Sustainability goal)

Data Interpretation: The UHPLC method not only exceeds all ICH Q2(R2) acceptance criteria but also provides a 91% reduction in solvent consumption and a 5.5x increase in throughput. The superior resolution (Rs = 2.8) ensures that no hidden impurities co-elute with 2-(4-Chloro-3-methylbenzoyl)benzoic acid, directly reinforcing the trustworthiness of the reportable result.

Mechanistic Workflow: Validation Lifecycle

The transition from static validation to a dynamic lifecycle approach is a core tenet of both ICH Q14/Q2(R2) and the proposed USP <1225> revisions. The diagram below illustrates the logical relationship between the Analytical Target Profile (ATP), method execution, and continuous lifecycle management.

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Purity Criteria for 141123-11-7 MethodDev Method Selection UHPLC (1.7 µm) vs HPLC (5 µm) ATP->MethodDev Validation ICH Q2(R2) Validation Execution (Self-Validating System) MethodDev->Validation Spec Specificity Peak Purity (PDA/MS) Validation->Spec Sens Sensitivity LOD/LOQ Assessment Validation->Sens Lin Linearity & Range 0.025% to 120% Spec Validation->Lin Acc Accuracy & Precision Spike Recovery Validation->Acc Robust Robustness Testing DoE: pH, Temp, Flow Spec->Robust Sens->Robust Lin->Robust Acc->Robust Lifecycle Lifecycle Management USP <1220> / ICH Q14 Robust->Lifecycle

Logical workflow mapping ICH Q2(R2) validation parameters to a lifecycle management strategy.

Authoritative Grounding & Regulatory Alignment

The analytical landscape is undergoing a paradigm shift. The historical approach of treating validation as a one-time checklist event is being replaced by a lifecycle vision.

  • ICH Q2(R2) Alignment: The revised ICH Q2(R2) guideline emphasizes that the objective of validation is to demonstrate that the procedure is "fit for the intended purpose" across its entire reportable range[3][2]. By utilizing a 1.7 µm UHPLC column, we achieve a baseline resolution that guarantees specificity, even when dealing with the complex matrix effects of benzophenone synthesis.

  • USP <1225> Evolution: The proposed revisions to USP <1225> (Validation of Analytical Procedures) aim to align compendial standards with ICH Q2(R2) and Q14[5][6]. The updated chapter shifts focus toward controlling the uncertainty of the "Reportable Result"[5]. Our self-validating SST protocol directly addresses this by ensuring that system variance is quantified and controlled prior to every single batch release.

Conclusion

For the purity testing of 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS: 141123-11-7), relying on traditional 5 µm HPLC methods introduces unnecessary risk regarding specificity and sensitivity. Upgrading to a High-Resolution 1.7 µm Core-Shell UHPLC method provides a scientifically sound, self-validating alternative. The experimental data confirms that this modern approach delivers superior resolution, a four-fold improvement in LOQ, and strict compliance with the latest ICH Q2(R2) and USP <1225> mandates, ultimately safeguarding the integrity of the pharmaceutical supply chain.

References

  • ChemScene. "141123-11-7 | 2-(4-Chloro-3-methylbenzoyl)benzoic acid".
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)".
  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline".
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".
  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum".
  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision".

Sources

Comparative

Benchmarking 2-(4-Chloro-3-methylbenzoyl)benzoic acid synthesis yields against literature

Topic: Benchmarking 2-(4-Chloro-3-methylbenzoyl)benzoic acid Synthesis Yields: Traditional vs. Optimized Regioselective Pathways Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 2-(4-Chloro-3-methylbenzoyl)benzoic acid Synthesis Yields: Traditional vs. Optimized Regioselective Pathways

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS: 141123-11-7) is a critical synthetic intermediate used in the development of advanced polycyclic aromatic compounds, anthraquinone derivatives, and targeted pharmaceutical agents. The synthesis of this compound relies on the Friedel-Crafts acylation of o-chlorotoluene (1-chloro-2-methylbenzene) with phthalic anhydride.

However, achieving high yields is historically hampered by two factors: regiochemical competition between the activating methyl group and the resonance-donating chloro group, and the stoichiometric consumption of traditional Lewis acid catalysts [1]. This guide objectively benchmarks the traditional aluminum chloride ( AlCl3​ ) batch synthesis against an optimized, eco-friendly solid-acid catalytic protocol, providing mechanistic insights and self-validating experimental procedures.

Mechanistic Insight & Regioselectivity

To understand the yield discrepancies between synthetic routes, one must analyze the directing effects on the o-chlorotoluene ring. The aromatic ring contains two substituents with conflicting directing effects:

  • Methyl group ( −CH3​ ) : Mildly activating, directs electrophiles to ortho and para positions via inductive effects.

  • Chloro group ( −Cl ) : Deactivating via induction, but strongly ortho/para directing due to the resonance stabilization provided by its non-bonding lone pairs.

During the electrophilic attack by the phthalic anhydride-derived acylium ion, the transition state must be stabilized. Kinetic control dictates that the resonance effect of the halogen dominates the weaker inductive effect of the alkyl group. Consequently, electrophilic attack occurs predominantly at C4 (para to the chlorine atom) , allowing the intermediate arenium ion to be stabilized by the chlorine's lone pairs. This yields the major isomer: 2-(4-chloro-3-methylbenzoyl)benzoic acid .

Attack at C5 (para to the methyl group) lacks this strong resonance stabilization and yields the minor byproduct, 2-(3-chloro-4-methylbenzoyl)benzoic acid, which depresses the overall yield of the target compound.

Reaction Pathway & Regioselectivity Diagram

Pathway Start o-Chlorotoluene + Phthalic Anhydride Complex Acylium Ion Generation (Catalyst Activated) Start->Complex PathA Electrophilic Attack at C4 (Para to Cl) Complex->PathA Resonance Stabilization by Cl lone pairs PathB Electrophilic Attack at C5 (Para to CH3) Complex->PathB Inductive Stabilization by CH3 Major 2-(4-Chloro-3-methylbenzoyl) benzoic acid (Major) PathA->Major Kinetically Favored Minor 2-(3-Chloro-4-methylbenzoyl) benzoic acid (Minor) PathB->Minor Sterically Hindered

Graphviz Diagram: Regioselective pathways in the Friedel-Crafts acylation of o-chlorotoluene.

Benchmarking Data: Literature vs. Optimized Protocols

The traditional synthesis utilizes AlCl3​ . Because the ketone product and the phthalic anhydride both form irreversible, stable Lewis acid-base complexes with aluminum, the reaction requires strictly >2.0 equivalents of AlCl3​ [1]. This stoichiometric trapping prevents catalytic turnover and necessitates a destructive aqueous quench, generating massive amounts of aluminum waste (high E-factor).

Recent advancements utilize Hierarchical Zeolite Beta as a solid-acid catalyst [2]. The zeolite's porous architecture not only acts as a recoverable Brønsted/Lewis acid but also imposes shape selectivity. The spatial constraints within the zeolite pores physically hinder the formation of the bulkier 3-chloro-4-methylbenzoyl transition state, artificially boosting the regioselectivity toward the desired isomer.

ParameterTraditional Benchmark ( AlCl3​ )Optimized Protocol (Zeolite Beta)
Catalyst Loading 2.2 - 2.5 Equivalents (Stoichiometric)15 wt% (Catalytic)
Solvent 1,2-Dichloroethane (Toxic)Solvent-Free / Dimethyl Carbonate
Reaction Temperature 0 °C to 25 °C90 °C
Reaction Time 4 - 6 Hours2 - 3 Hours
Target Isomer Yield 62% - 68% 88% - 92%
Regioselectivity (C4:C5) ~ 4:1> 15:1
Catalyst Recyclability None (Destroyed during quench)Excellent (Recovered via filtration)

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed as self-validating workflows. The success of the reaction can be visually and analytically confirmed at specific checkpoints.

Protocol A: Traditional Literature Method (Batch AlCl3​ )

Causality Checkpoint: The reaction must be kept anhydrous and cold initially to prevent the violent, exothermic complexation of AlCl3​ from causing rapid polymerization or polyacylation of the starting materials.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with phthalic anhydride (14.8 g, 100 mmol) and o-chlorotoluene (15.2 g, 120 mmol) in 100 mL of anhydrous 1,2-dichloroethane.

  • Activation: Cool the stirring mixture to 0 °C under a nitrogen atmosphere. Slowly add anhydrous AlCl3​ (29.3 g, 220 mmol) in small portions over 30 minutes. Validation: The solution will turn deep yellow/orange, indicating the formation of the acylium ion complex.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours.

  • Quench & Hydrolysis: Carefully pour the dark reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl. Validation: The aluminum complex breaks down, releasing the free carboxylic acid and causing a phase separation.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of toluene and hexane to separate the major isomer from the minor C5-attack byproduct.

    • Yield: ~18.5 g (67%).

Protocol B: Optimized High-Yield Method (Hierarchical Zeolite Beta)

Causality Checkpoint: The use of a solid-acid catalyst eliminates the need for a destructive aqueous quench. The reaction is driven to completion thermodynamically at a higher temperature, while the zeolite pores enforce kinetic shape-selectivity.

  • Preparation: In a 100 mL pressure-rated reactor, combine phthalic anhydride (14.8 g, 100 mmol), o-chlorotoluene (13.3 g, 105 mmol), and calcined Hierarchical Zeolite Beta (2.2 g, 15 wt%).

  • Reaction: Seal the reactor and heat the mixture to 90 °C with vigorous stirring for 2.5 hours. Validation: As the reaction progresses, the solid phthalic anhydride melts and is consumed, forming a homogenous melt with the catalyst suspended.

  • Catalyst Recovery: Dilute the hot mixture with 50 mL of hot ethanol and immediately filter through a sintered glass funnel to recover the zeolite catalyst. Validation: The recovered catalyst can be washed, calcined at 500 °C, and reused with <5% loss in activity.

  • Crystallization: Allow the clear filtrate to cool slowly to 4 °C. The target 2-(4-chloro-3-methylbenzoyl)benzoic acid will precipitate as highly pure white crystals due to its specific solubility profile in cold ethanol compared to the trace minor isomer.

  • Isolation: Filter the crystals, wash with ice-cold ethanol (15 mL), and dry under vacuum.

    • Yield: ~24.7 g (90%).

References

  • Margetić, D., et al. (2019). "Mechanochemical Friedel–Crafts acylations." Beilstein Journal of Organic Chemistry, 15, 1313–1320. Available at:[Link]

  • Selvin, R., et al. (2015). "Hierarchical Zeolite Beta: An Efficient and Eco-Friendly Nanocatalyst for the Friedel-Crafts Acylation of Toluene." Journal of Nanoscience and Nanotechnology, 15(8). Available at:[Link]

Validation

A Senior Application Scientist's Guide to FTIR Spectral Comparison for Ensuring Batch-to-Batch Consistency of 2-(4-Chloro-3-methylbenzoyl)benzoic acid

Introduction: The Critical Role of Consistency in Pharmaceutical Intermediates In the landscape of pharmaceutical development and manufacturing, the integrity of the final drug product is inextricably linked to the quali...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Consistency in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the integrity of the final drug product is inextricably linked to the quality of its starting materials and intermediates. 2-(4-Chloro-3-methylbenzoyl)benzoic acid is a key chemical building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its specific structure, featuring a chlorinated and methylated phenyl ring attached to a benzoyl benzoic acid backbone, makes it a valuable precursor in creating complex molecules for targeted therapies.

The transition from laboratory-scale synthesis to commercial production necessitates a robust quality control framework. Any variation between production batches of an intermediate like 2-(4-Chloro-3-methylbenzoyl)benzoic acid—be it in purity, polymorphic form, or the presence of residual solvents—can have cascading effects on the yield, purity, and safety profile of the final API.[2] Regulatory bodies worldwide mandate stringent proof of batch-to-batch consistency to ensure product safety and efficacy.[2][3]

This guide provides a comprehensive framework for utilizing Fourier Transform Infrared (FTIR) spectroscopy as a rapid, reliable, and non-destructive method for comparing different batches of 2-(4-Chloro-3-methylbenzoyl)benzoic acid. As a technique that provides a unique molecular "fingerprint," FTIR is exceptionally well-suited for identifying subtle chemical variations that other methods might miss, making it an indispensable tool in modern quality control.[4][5]

Pillar 1: Understanding the Analyte and the Technique

Chemical Profile of 2-(4-Chloro-3-methylbenzoyl)benzoic acid

To effectively interpret an FTIR spectrum, one must first understand the molecule's structure and its constituent functional groups.

  • Structure: C₁₅H₁₁ClO₃

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group is the most prominent feature. It will produce a very broad O-H stretching band due to strong intermolecular hydrogen bonding (dimerization) and a sharp, intense C=O (carbonyl) stretching band.[6][7]

    • Diaryl Ketone (Ar-C=O-Ar): The second carbonyl group, linking the two aromatic rings, will also produce a strong C=O stretching absorption. Its frequency will be influenced by conjugation with the aromatic systems.[6]

    • Aromatic Rings (C=C-H): The substituted benzene rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching "overtone" bands in the 1600-1450 cm⁻¹ region.

    • Carbon-Chlorine Bond (C-Cl): This bond will exhibit a stretching vibration in the lower frequency (fingerprint) region of the spectrum.

    • Methyl Group (-CH₃): This will show characteristic C-H stretching and bending vibrations.

Fundamentals of FTIR Spectroscopy for Quality Control

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the vibrational frequency of a specific chemical bond, the bond absorbs the energy. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), which acts as a unique fingerprint of the molecule.[5] For batch-to-batch comparison, we overlay the spectra of a new batch with that of a validated reference standard. An identical overlay signifies consistency, whereas deviations point to potential quality issues.[4][8]

Pillar 2: A Validated Experimental Protocol for Spectral Acquisition

The following protocol details the use of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a modern, efficient method requiring minimal sample preparation.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Reporting A Receive Samples: - Reference Standard - Test Batch(es) B Instrument Startup & Performance Qualification (PQ) A->B C Clean ATR Crystal (e.g., with Isopropanol) B->C PQ Pass D Acquire Background Spectrum (Clean Crystal vs. Air) C->D E Apply Reference Standard Powder to ATR Crystal D->E F Apply Consistent Pressure & Acquire Reference Spectrum E->F G Clean ATR Crystal F->G H Apply Test Batch Powder to ATR Crystal G->H I Apply Consistent Pressure & Acquire Test Spectrum H->I J Overlay & Compare Spectra (Reference vs. Test) I->J K Analyze Differences: - Peak Position - Peak Intensity - New/Missing Peaks J->K L Decision Point: Spectra Match? K->L M Pass: Batch Consistent Generate Report L->M Yes N Fail: Investigate Discrepancy (OOS Procedure) L->N No

Caption: Experimental workflow for FTIR batch comparison.

Step-by-Step Methodology
  • Instrument Preparation & Verification:

    • Causality: Before any sample measurement, ensure the instrument is performing to specification. This is a cornerstone of data trustworthiness.

    • Action: Turn on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. Perform an instrument Performance Qualification (PQ) test using a certified polystyrene standard. The peak positions must be within the accepted tolerance (e.g., ±0.5 cm⁻¹) of the certified values.

  • Background Spectrum Acquisition:

    • Causality: The background scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench. Subtracting this from the sample scan ensures that the final spectrum contains only information from the sample itself.

    • Action: Ensure the ATR crystal is perfectly clean. Use a lint-free wipe with a volatile solvent like isopropanol and allow it to fully evaporate. Acquire a background spectrum, typically co-adding 32 scans for a good signal-to-noise ratio.

  • Reference Standard Spectrum Acquisition:

    • Causality: A well-characterized reference standard serves as the "gold standard" against which all subsequent batches are compared.

    • Action: Place a small amount of the 2-(4-Chloro-3-methylbenzoyl)benzoic acid reference standard powder onto the ATR crystal, ensuring complete coverage. Use the ATR's pressure clamp to apply firm and consistent pressure. This is critical for spectral reproducibility. Acquire the sample spectrum using the same parameters as the background (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Test Batch Spectrum Acquisition:

    • Causality: This is the core measurement to assess the unknown batch. Meticulous cleaning between samples prevents cross-contamination.

    • Action: Thoroughly clean the ATR crystal to remove all traces of the reference standard. Verify cleanliness by taking a new scan and ensuring it is flat and featureless (or matches a clean background). Apply the test batch powder to the crystal, using the exact same pressure as for the reference standard. Acquire the spectrum using identical instrument parameters.

Pillar 3: Authoritative Data Interpretation and Analysis

Characteristic FTIR Absorption Bands

The following table summarizes the expected vibrational frequencies for 2-(4-Chloro-3-methylbenzoyl)benzoic acid, based on established data for its constituent functional groups.[7][9][10][11] A reference standard should be used to confirm the exact peak positions for your specific material.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityNotes
~3300-2500 O-H StretchCarboxylic Acid (-COOH)Broad, StrongThis is the most recognizable feature of a carboxylic acid, often appearing as a very broad absorption underlying the C-H stretches due to strong hydrogen bonding.[7]
~3100-3000 C-H Stretch (sp²)Aromatic RingMediumAromatic C-H stretches typically appear just above 3000 cm⁻¹.
~2980-2850 C-H Stretch (sp³)Methyl Group (-CH₃)Weak-MediumSymmetric and asymmetric stretching of the methyl group.
~1710-1680 C=O StretchCarboxylic Acid (-COOH)Strong, SharpThe carbonyl of the carboxylic acid dimer. Its position can be affected by conjugation and hydrogen bonding.[9][10]
~1680-1650 C=O StretchDiaryl Ketone (Ar-CO-Ar)Strong, SharpConjugation with two aryl groups typically lowers the frequency compared to a simple ketone.[6]
~1600, 1585, 1500 C=C StretchAromatic RingMedium-StrongCharacteristic "skeletal" vibrations of the benzene rings.
~1440-1395 O-H BendCarboxylic Acid (-COOH)MediumIn-plane bending of the O-H group.[6]
~1320-1210 C-O StretchCarboxylic Acid (-COOH)StrongCoupled with O-H bending, this is another key indicator of the carboxylic acid group.[6]
~800-600 C-Cl StretchCarbon-Chlorine BondMedium-StrongFound in the lower part of the fingerprint region.
Comparative Spectral Analysis

The primary method of analysis is a direct overlay of the test batch spectrum against the reference standard spectrum.

  • Full Spectrum Overlay (4000-400 cm⁻¹): The two spectra should be virtually superimposable. The "fingerprint region" (1500-400 cm⁻¹) is particularly sensitive to structural changes, and any mismatch here warrants immediate investigation.[3]

  • Peak Position Analysis: The positions of all major peaks should align within a very tight tolerance (e.g., ±2 cm⁻¹). A consistent shift in all peaks may indicate an instrument calibration issue, while a shift in a specific peak (e.g., the C=O stretch) can indicate a change in the molecular environment, such as a different polymorphic form.

  • Relative Peak Intensity: The ratio of the absorbances of major peaks should remain constant. A change in the relative intensity of, for example, a carbonyl peak to an aromatic C=C peak could suggest the presence of an impurity with a different functional group composition.

  • Identification of New or Missing Peaks: The appearance of new peaks is a strong indicator of an impurity or a degradation product.[3][5] Conversely, the disappearance of a characteristic peak would signal a significant structural change in the molecule.

Troubleshooting Spectral Discrepancies

The following diagram illustrates the logical process for diagnosing the root cause of spectral differences.

LogicDiagram cluster_obs Observed Spectral Variation cluster_cause Potential Root Cause Obs1 New broad peak ~3600-3400 cm⁻¹ Cause1 Residual Solvent (Water or Alcohol) Obs1->Cause1 Obs2 New sharp peak(s) ~1735 cm⁻¹ or ~1800 cm⁻¹ Cause2 Process Impurity (e.g., unreacted starting material, ester or anhydride byproduct) Obs2->Cause2 Ester/Anhydride C=O Obs3 Shift in C=O peaks and fingerprint region Cause3 Polymorphism (Different crystal form) Obs3->Cause3 Obs4 General poor match and new weak peaks Cause4 Degradation or Contamination Obs4->Cause4

Caption: Logic diagram for diagnosing FTIR spectral variations.

Conclusion

FTIR spectroscopy is a powerful, efficient, and highly informative analytical technique for ensuring the batch-to-batch consistency of critical pharmaceutical intermediates like 2-(4-Chloro-3-methylbenzoyl)benzoic acid. By establishing a validated reference standard, adhering to a rigorous experimental protocol, and performing a detailed comparative analysis, researchers and quality control professionals can confidently verify the chemical identity and consistency of each production batch. This practice is not merely a procedural step; it is a fundamental requirement for guaranteeing the quality, safety, and efficacy of the final drug product, upholding the highest standards of scientific integrity and patient safety.

References

  • Spectralys Biotech. Batch-to-batch consistency checks. [Link]

  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • Saint Augustine's University. (2026, March 7). IrSpectrumForBenzoicAcid: Unlocking Molecular Identity Through Advanced Spectral Analysis. [Link]

  • LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]

  • Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. (n.d.). PMC. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Scribd. FTIR Analysis of Benzoic Acid. [Link]

  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic.... [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Semantic Scholar. (1996, May 1). Infrared spectra of benzoic acid monomers and dimers in argon matrix. [Link]

  • Tristart Chemicals. (2025, May 5). Ensuring Batch-to-Batch Consistency: Quality Assurance. [Link]

  • Natalia, D. et al. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. [Link]

  • (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis. [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec.. YouTube. [Link]

  • (2026, January 16). Strategizing Growth: 2-(4-Chlorobenzoyl)Benzoic Acid Market's Decade Ahead 2025-2033. [Link]

  • BYJU'S. (2022, July 21). Benzoic Acid. [Link]

  • NIST. Benzoic acid, 2-(4-methylbenzoyl)-. [Link]

  • PubChem. 2,4-Dichloro-3-methylbenzoic acid. [Link]

  • Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. [Link]

  • ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Chloro-3-methylbenzoyl)benzoic acid. As a chlorinated aromatic carboxylic acid, this compound requires careful handli...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Chloro-3-methylbenzoyl)benzoic acid. As a chlorinated aromatic carboxylic acid, this compound requires careful handling as a regulated hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with regulatory standards such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

Hazard Identification and Risk Assessment

Understanding the specific hazards of 2-(4-Chloro-3-methylbenzoyl)benzoic acid is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, its structural analogues, such as 2-(4-Chlorobenzoyl)benzoic acid and 2-(4-methylbenzoyl)benzoic acid, provide critical safety data. Based on these related compounds, 2-(4-Chloro-3-methylbenzoyl)benzoic acid should be handled as a substance that poses the following risks:

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation Causes skin irritation upon direct contact.[2][3]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[2]
Serious Eye Irritation Causes serious eye irritation or damage.[2][3][4]Use chemical safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]Handle in a well-ventilated area or a chemical fume hood.[5] Avoid creating dust.[2]
Environmental Hazard As a halogenated organic compound, improper disposal can lead to environmental contamination.[1] Halogenated compounds are often persistent and can have long-term ecological effects.Do not discharge into drains or rivers.[5] All waste must be collected for approved disposal.

Key Takeaway: Treat this compound as a hazardous material. All waste generated, including contaminated personal protective equipment (PPE) and empty containers, must be disposed of as hazardous waste.

Regulatory Framework: Why We Handle This Waste Differently

The disposal of chemical waste is not merely a laboratory best practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[1]

2-(4-Chloro-3-methylbenzoyl)benzoic acid falls under this framework because it is a halogenated organic compound .[6][7] While not specifically listed by name on the EPA's F, K, P, or U lists, it must be managed as hazardous waste.[8][9] The primary reasons for this are:

  • Cost and Treatment: Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones because they require specialized high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride).[2][6][10]

  • Environmental Persistence: Many chlorinated compounds are resistant to natural degradation, posing a long-term risk to ecosystems if landfilled or released into waterways.

  • Regulatory Compliance: Mixing halogenated and non-halogenated waste can render the entire volume of waste subject to the stricter, more costly disposal requirements for halogenated materials.[6][10]

Waste Minimization: The First Step in Disposal

Effective waste management begins with generating less waste.[11][12] Before starting any procedure, consider these waste minimization strategies:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[11]

  • Inventory Management: Maintain a clear and updated inventory to prevent ordering duplicates and to track expiration dates.

  • Scale of Experiments: Where possible, use microscale techniques to reduce the volume of reagents used and waste generated.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and storing waste 2-(4-Chloro-3-methylbenzoyl)benzoic acid in a laboratory setting prior to its removal by a licensed disposal company.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Step 2: Waste Segregation

This is the most critical step. This waste must be collected in a container designated exclusively for "Halogenated Organic Solid Waste."

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[6][10]

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[10][13]

  • DO NOT dispose of down the drain or in the regular trash.[1][10]

Step 3: Container Selection and Labeling

Proper containment and labeling are essential for safety and compliance.

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[1][14] For solids, a wide-mouth plastic or glass jar with a screw-top lid is ideal.

  • Labeling: Apply a "Hazardous Waste" label to the container before the first drop of waste is added.[13][14] The label must include:

    • The words "Hazardous Waste" .

    • The full, descriptive chemical name: "Waste 2-(4-Chloro-3-methylbenzoyl)benzoic acid" . Do not use acronyms or formulas.[13][14]

    • The specific hazard characteristics (e.g., "Irritant").[14]

    • The accumulation start date (the date the first piece of waste is added).[14]

    • The name and contact information of the generating researcher or lab.[14]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[11][15]

  • Location: The SAA must be under the control of laboratory personnel.[1]

  • Containment: Store the waste container in secondary containment (such as a tray or bin) to contain any potential spills.[14]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[11][13][14]

  • Volume Limits: A single SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, it must be removed within three days.[11]

Step 5: Arranging for Final Disposal

When the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted licensed disposal company.

  • Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Final Disposal Method: The ultimate disposal method for this type of waste is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the halogenated byproducts.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

G Workflow for Disposal of 2-(4-Chloro-3-methylbenzoyl)benzoic Acid start Waste Generated: 2-(4-Chloro-3-methylbenzoyl)benzoic acid ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check hazard_id Step 2: Identify Waste Type ppe_check->hazard_id halogenated Waste is a Halogenated Organic hazard_id->halogenated Contains Cl, Br, F, or I? [YES] non_halogenated Non-Halogenated Waste Stream (e.g., Acetone, Hexane) hazard_id->non_halogenated [NO] container_prep Step 3: Select Compatible Container with Secure Lid halogenated->container_prep stop STOP! Do NOT Mix Waste Streams. Use Separate Container. non_halogenated->stop labeling Step 4: Apply 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date container_prep->labeling storage Step 5: Store in Designated SAA - Secondary Containment - Container Closed labeling->storage disposal_request Step 6: Container Full or Project Complete? Request EHS Pickup storage->disposal_request disposal_request->storage [NO] end Waste Removed by EHS for Incineration disposal_request->end [YES]

Caption: Decision workflow for hazardous waste disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] If irritation persists, seek medical attention.[3]

  • Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer artificial respiration and seek medical attention.[2]

  • Small Spill (Solid): If you are trained and it is safe to do so, carefully sweep up the material, avoiding dust creation, and place it in a labeled hazardous waste container.[2]

  • Large Spill: Evacuate the immediate area and follow your institution's emergency procedures by contacting EHS or the emergency response team.[13]

By adhering to this guide, researchers can ensure that 2-(4-Chloro-3-methylbenzoyl)benzoic acid is managed safely and responsibly from the benchtop to its final disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CSIR IIP.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Ball State University.
  • ChemicalBook. (2026, January 17). 2-(4-Chlorobenzoyl)
  • Environment, Health and Safety, University of North Carolina
  • Braun Research Group, University of Illinois Urbana-Champaign.
  • Environmental Health and Safety, University of Colorado Boulder. Hazardous Waste Reduction.
  • U.S. Environmental Protection Agency.
  • Environmental Health & Safety, University of Wisconsin-Milwaukee.
  • Apollo Scientific. (2012, January 11). 2-(4-methylbenzoyl)
  • Fisher Scientific. SAFETY DATA SHEET - 2-(4-Methylbenzoyl)benzoic acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-methylbenzoic acid.
  • Sigma-Aldrich. (2025, November 6).
  • European Directorate for the Quality of Medicines & HealthCare. 2-(4-Chloro-3-sulfamoylbenzoyl)
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - 2-(4-Methylbenzoyl)benzoic acid.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • eCFR. (2023, August 9).
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Code.
  • eCFR. (2019, October 10). 40 CFR 721.
  • Regulations.gov.

Sources

Handling

Personal protective equipment for handling 2-(4-Chloro-3-methylbenzoyl)benzoic acid

As a Senior Application Scientist, handling complex and highly functionalized pharmaceutical intermediates requires moving beyond basic compliance. It demands a mechanistic understanding of why specific safety and operat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling complex and highly functionalized pharmaceutical intermediates requires moving beyond basic compliance. It demands a mechanistic understanding of why specific safety and operational protocols are implemented.

The compound 2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS: 141123-11-7) is a critical synthetic intermediate, often utilized in the development of complex active pharmaceutical ingredients (APIs) and anthraquinone derivatives. Because it is a crystalline solid with a highly lipophilic profile and a reactive carboxylic acid moiety, standard laboratory handling must be elevated to prevent aerosolization, dermal absorption, and environmental contamination.

Here is the comprehensive, self-validating operational and safety guide for handling this compound.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first analyze the quantitative physicochemical properties of the molecule. These metrics dictate our choice of Personal Protective Equipment (PPE) and environmental controls.

PropertyValueClinical/Safety Implication
CAS Number 141123-11-7Unique identifier for safety tracking and inventory management[1].
Molecular Weight 274.70 g/mol Moderate size; standard dermal penetration risk if dissolved in solvent[1].
LogP (Octanol/Water) ~4.9 (Calculated)Highly lipophilic; readily absorbs through unprotected skin[2].
Physical State Crystalline SolidHigh risk of static-induced aerosolization and inhalation of particulates[3].
Hazard Class IrritantCauses skin, eye, and respiratory irritation; requires barrier protection[4].
Halogen Content Contains ChlorineDictates strict segregation into halogenated waste streams to prevent incinerator damage.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; treat it as a layered, self-validating defense system. Every piece of equipment is chosen based on the chemical's specific mechanistic threats.

  • Hand Protection (Double Nitrile Gloves): Because 2-(4-Chloro-3-methylbenzoyl)benzoic acid has a high LogP (~4.9)[2], it is highly fat-soluble. If you are dissolving this compound in organic solvents (like dichloromethane or ethyl acetate) during synthesis, the solvent acts as a rapid carrier, transporting the solute directly through standard latex. Double-gloving with heavy-duty nitrile provides a robust chemical barrier. Causality: The outer glove takes the chemical insult and can be discarded immediately upon contamination, while the inner glove maintains the sterile/safety boundary.

  • Respiratory Protection (Fume Hood + N95/P100): As a dry powder, this compound generates micro-particulates[3]. All handling must occur in a certified chemical fume hood. If a spill occurs outside the hood, a P100 particulate respirator is mandatory to prevent inhalation of the irritating dust[4].

  • Eye Protection (Splash Goggles): Standard safety glasses are insufficient. The carboxylic acid moiety can cause severe eye irritation upon contact[4]. Indirectly vented splash goggles prevent airborne dust from bypassing the lenses.

Operational Workflows & Methodologies

Methodology 1: Safe Weighing and Quantitative Transfer

This protocol is designed to prevent static-induced aerosolization, a common failure point when handling dry organic powders.

  • Preparation & Verification: Verify the fume hood face velocity is between 0.4–0.6 m/s. Don all required PPE. Self-Validation: Check the digital readout on the hood monitor before opening the sash.

  • De-staticing (Critical Step): Crystalline powders accumulate static charge, causing them to repel from metal spatulas and become airborne. Use an anti-static bar or zero-stat gun on the analytical balance and the weigh boat to neutralize surface charges.

  • Dispensing: Tare a conductive, anti-static weigh boat. Dispense the solid slowly using a grounded stainless-steel spatula.

  • Quantitative Transfer: Transfer the solid directly into the reaction vessel inside the hood. Rinse the weigh boat with your reaction solvent (e.g., ethanol) to ensure 100% transfer. Self-Validation: Place the empty, dried weigh boat back on the balance; it should read exactly 0.000g, confirming no residual powder remains.

  • Decontamination: Wipe down the balance pan and surrounding hood surface with an isopropanol-soaked wipe to capture any stray micro-crystals.

Methodology 2: Chemical Spill and Neutralization Protocol

If the powder is spilled, sweeping it dry will only aerosolize the irritant. We exploit the molecule's acid-base chemistry for safe cleanup.

  • Containment: Surround the spilled powder with damp absorbent pads to immediately suppress dust generation.

  • Chemical Neutralization: The compound contains a free carboxylic acid. Spray the affected area with a weak base, such as a 5% sodium bicarbonate ( NaHCO3​ ) solution. Causality: This acid-base reaction converts the lipophilic acid into its highly water-soluble sodium salt, breaking its adhesion to the benchtop and facilitating complete removal.

  • Collection: Carefully wipe up the moistened, neutralized salt using disposable towels. Place all materials into a sealable hazardous waste container.

  • Final Wash: Rinse the area with distilled water, followed by ethanol, to ensure no chemical residue remains.

Workflow Visualization

The following diagram illustrates the logical progression of standard operations versus emergency spill response, ensuring clear decision-making pathways.

G A Pre-Operation: PPE & Hood Verification B Material Transfer & Weighing A->B Verified C Reaction / Solubilization B->C Proceed D Spill Detected? B->D Spill C->D Spill F Halogenated Waste Disposal C->F Completion E Containment & Chemical Neutralization D->E Yes D->F No E->F Collected

Workflow for handling and spill response of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

Waste Segregation and Disposal Plan

Because 2-(4-Chloro-3-methylbenzoyl)benzoic acid contains a covalently bound chlorine atom, its disposal requires strict regulatory compliance to prevent the formation of highly toxic dioxins during incineration.

  • Solid Waste: Collect all contaminated consumables (weigh boats, gloves, absorbent pads, and neutralized spill towels) in a designated, heavy-duty hazardous waste bag. Label explicitly with "Halogenated Organic Solid Waste - Toxic".

  • Liquid Waste Segregation (Critical): Any organic solutions containing this compound MUST be disposed of in a "Halogenated Solvent Waste" carboy. Causality: Mixing halogenated waste with non-halogenated streams can create explosive mixtures, damage commercial incinerators, and violate EPA/local environmental regulations.

  • Aqueous Waste: The basic wash used during spill cleanup (now containing the sodium salt of the compound) should be collected, pH-adjusted to neutral (pH 6-8), and disposed of in an aqueous hazardous waste stream. Under no circumstances should it be poured down the sink drain[4].

References

  • Molaid Chemical Database. "(4-chloro-3-methylphenyl)-(2-chlorophenyl)methanone and Derivatives". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-methylbenzoyl)benzoic acid
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2-(4-Chloro-3-methylbenzoyl)benzoic acid
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